molecular formula C9H11N3O B3360687 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile CAS No. 894804-37-6

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Cat. No.: B3360687
CAS No.: 894804-37-6
M. Wt: 177.2 g/mol
InChI Key: GSEFQNRYCVLZCN-UHFFFAOYSA-N
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Description

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-13-9-7(5-10)6(2)4-8(11)12-9/h4H,3H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEFQNRYCVLZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)N)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469569
Record name 6-AMINO-2-ETHOXY-4-METHYLPYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894804-37-6
Record name 6-AMINO-2-ETHOXY-4-METHYLPYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile in Advanced Heterocyclic Synthesis

Abstract

In the landscape of modern medicinal chemistry, polyfunctionalized pyridines serve as foundational building blocks for complex heterocyclic scaffolds. 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS: 894804-37-6) is a highly specialized intermediate characterized by its unique push-pull electronic system[1]. As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical properties, structural causality, and validated synthetic workflows for this compound. This whitepaper is designed for drug development professionals leveraging this building block for the synthesis of kinase inhibitors and phosphodiesterase (PDE) inhibitors[2].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile[3].

PropertyValueScientific Implication
IUPAC Name 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrileDefines regiochemistry for downstream functionalization.
CAS Number 894804-37-6Unique identifier for procurement and literature tracking.
Molecular Formula C₉H₁₁N₃OIndicates a highly dense heteroatomic framework.
Molecular Weight 177.21 g/mol Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 71.93 ŲOptimal for central nervous system (CNS) penetration when incorporated into larger scaffolds.
H-Bond Donors / Acceptors 1 / 4Provides specific directional binding vectors for target proteins (e.g., enzyme active sites).

Electronic Topology & Reactivity Causality

The synthetic value of this compound lies in the orthogonal reactivity of its four substituents. The pyridine core acts as an electron-deficient scaffold, but the substituents dramatically alter its local electronic topology:

  • The 3-Carbonitrile Group (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile lowers the Highest Occupied Molecular Orbital (HOMO) of the pyridine ring. This increases the scaffold's stability against oxidative degradation by cytochrome P450 enzymes. Synthetically, it serves as a latent electrophile for cyclization reactions.

  • The 2-Ethoxy Group (-OCH₂CH₃): This moiety provides a critical lipophilic handle. In CNS drug design, replacing a 2-oxo/2-hydroxy group with a 2-ethoxy ether removes a hydrogen bond donor, thereby increasing blood-brain barrier (BBB) permeability. It also sterically shields the adjacent nitrile group, preventing premature hydrolysis.

  • The 6-Amino Group (-NH₂): As a strong electron-donating group (EDG), the primary amine activates the adjacent C5 position toward electrophilic aromatic substitution. It is also the primary nucleophilic center for cross-coupling or condensation reactions.

  • The 4-Methyl Group (-CH₃): Provides structural rigidity and steric bulk, often inducing favorable binding conformations by locking the orientation of the surrounding functional groups.

Synthetic Utility in Drug Discovery

The orthogonal nature of the functional groups allows for chemoselective modifications. The diagram below maps the primary synthetic pathways utilized by medicinal chemists to elaborate this core into advanced drug scaffolds.

Reactivity Core 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (Core Building Block) Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald C6-NH2 functionalization Cyclization Annulation / Cyclization (e.g., Pyrazolo[3,4-b]pyridines) Core->Cyclization C6-NH2 & C3-CN dual reactivity NitrileRed Nitrile Reduction (Primary Amine Formation) Core->NitrileRed C3-CN reduction Kinase Inhibitor Scaffolds Kinase Inhibitor Scaffolds Buchwald->Kinase Inhibitor Scaffolds PDE1 Inhibitors PDE1 Inhibitors Cyclization->PDE1 Inhibitors Polyamines / Ligands Polyamines / Ligands NitrileRed->Polyamines / Ligands

Diagram 1: Divergent synthetic pathways of the 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile core.

Validated Experimental Workflow: Azaindole Scaffold Synthesis

To demonstrate the practical application of this building block, I have detailed a self-validating protocol for synthesizing a fused pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This structural motif is highly prized in medicinal chemistry for mimicking the indole ring of tryptophan while offering improved metabolic stability.

Workflow Step1 1. Regioselective Bromination Reagent: NBS, DMF, 0°C to RT Target: C5-Bromination Step2 2. Sonogashira Coupling Reagents: TMSA, Pd(PPh3)2Cl2, CuI, TEA Target: C5-Alkynylation Step1->Step2 Step3 3. Deprotection & Cyclization Reagent: KOtBu, NMP, 80°C Target: Pyrrolo[2,3-b]pyridine formation Step2->Step3 Step4 4. Isolation & Purification Method: Silica Gel Chromatography Yield: Fused Heterocyclic Scaffold Step3->Step4

Diagram 2: Step-by-step workflow for the synthesis of a fused azaindole scaffold.
Step-by-Step Methodology & Causality

Step 1: Regioselective Electrophilic Bromination

  • Procedure: Dissolve 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous DMF. Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ and extract with EtOAc.

  • Causality: The C5 position is the only unsubstituted carbon on the ring. The strong ortho-directing effect of the 6-amino group overcomes the deactivating nature of the pyridine nitrogen and the 3-carbonitrile group. DMF stabilizes the intermediate bromonium ion, while the low temperature prevents oxidative degradation of the electron-rich amine.

Step 2: Sonogashira Cross-Coupling

  • Procedure: Degas a solution of the C5-bromo intermediate (1.0 eq) in triethylamine (TEA). Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Dropwise add trimethylsilylacetylene (TMSA, 1.5 eq). Heat to 60°C for 4 hours under an argon atmosphere.

  • Causality: The C5-bromide is highly activated for oxidative addition by the adjacent electron-withdrawing pyridine core. TEA acts as both the solvent and the base to neutralize the HBr byproduct, driving the catalytic cycle forward.

Step 3: Intramolecular Cyclization (Annulation)

  • Procedure: Dissolve the crude TMS-alkyne intermediate in N-Methyl-2-pyrrolidone (NMP). Add Potassium tert-butoxide (KOtBu, 2.0 eq) and heat to 80°C for 6 hours.

  • Causality: KOtBu serves a dual purpose. First, it cleaves the TMS protecting group to reveal the terminal alkyne. Second, the strong base deprotonates the 6-amino group, drastically increasing its nucleophilicity. The amine attacks the internal carbon of the alkyne (5-endo-dig cyclization), driving the thermodynamically favorable aromatization to form the 5-membered pyrrole ring.

Therapeutic Applications: PDE1 Inhibition

The most prominent documented use of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is in the synthesis of Phosphodiesterase 1 (PDE1) inhibitors, as detailed in recent patent literature (e.g., US11535611B2)[2]. PDE1 enzymes are highly expressed in the brain and are implicated in neurodegenerative and psychiatric disorders, including schizophrenia and Alzheimer's disease.

In these drug discovery campaigns, the 6-amino-2-ethoxypyridine motif acts as a critical pharmacophore. The 2-ethoxy group fits perfectly into a hydrophobic sub-pocket of the PDE1 enzyme, while the nitrogen atoms of the fused ring systems (derived from the 6-amino and 3-carbonitrile groups) form essential hydrogen bonds with the catalytic metal ions in the enzyme's active site[2].

References

  • Parchem. "6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile Specifications." Parchem Fine & Specialty Chemicals.
  • Benchchem. "6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS No. 894804-37-6)." Benchchem.
  • Kehler, J. et al. "Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors." Google Patents (US11535611B2), H. Lundbeck A/S.

Sources

A Technical Guide to 2-Ethoxy-6-amino-4-methylnicotinonitrile: Nomenclature, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-6-amino-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues to project its chemical properties, potential synthetic routes, and likely biological significance. By examining the roles of the ethoxy, amino, methyl, and nitrile functional groups within the nicotinonitrile scaffold, we offer a predictive yet scientifically grounded resource for researchers exploring this chemical space. This guide includes its formal IUPAC name, predicted physicochemical properties, detailed synthetic protocols based on established methodologies for analogous compounds, and a discussion of its potential applications in drug discovery, supported by authoritative references.

Nomenclature and Structure

The formal nomenclature for the topic compound is essential for unambiguous scientific communication. Based on IUPAC naming conventions for pyridine derivatives, the structure is systematically named.

  • Common Name: 2-ethoxy-6-amino-4-methylnicotinonitrile

  • IUPAC Name: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile[1][2]

The core of the molecule is a pyridine ring, with substituents at positions 2, 3, 4, and 6. The term "nicotinonitrile" specifically refers to a pyridine-3-carbonitrile scaffold.

Structural Diagram

Caption: 2D structure of 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile.

Physicochemical Properties (Predicted)

PropertyPredicted ValueReference Analogue(s)
Molecular FormulaC9H11N3OBased on structure
Molecular Weight177.21 g/mol Based on structure
Boiling Point~300-350 °C at 760 mmHg2-Ethoxy-4-(methoxymethyl)-6-methylnicotinonitrile (317.5 °C)[3]
Density~1.1 - 1.2 g/cm³2-Ethoxy-4-(methoxymethyl)-6-methylnicotinonitrile (1.105 g/cm³)[3]
LogP (Octanol-Water)1.0 - 2.02-Amino-4-ethoxypyridine (1.06)[4]
pKa (Basic)~5.56-amino-4-((2-methoxyethyl)amino)nicotinonitrile (5.51)[5]
Topological Polar Surface Area~85 Ų2-Amino-4-methoxy-nicotinonitrile (71.9 Ų)[2]

Synthesis and Experimental Protocols

The synthesis of substituted nicotinonitriles often involves a multi-component reaction, typically a variation of the Thorpe-Ziegler reaction or a Michael addition followed by cyclization. The following protocol is a generalized yet robust method for synthesizing the target molecule, derived from established procedures for similar 2-amino- and 2-alkoxy-nicotinonitriles.[6][7]

Proposed Synthetic Pathway

A plausible and efficient route involves the condensation of an α,β-unsaturated ketone (chalcone-like precursor) with malononitrile in the presence of a base, such as sodium ethoxide.

workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1-ethoxy-1-propen-2-amine C Sodium Ethoxide (Base) A->C Reacts with B Ethyl 2-cyano-3-methylbut-2-enoate B->C E Reflux C->E in D Ethanol (Solvent) D->E F 2-ethoxy-6-amino-4-methylnicotinonitrile E->F Yields

Caption: Proposed reaction workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile.

Materials:

  • (E)-4-aminopent-3-en-2-one (or a suitable β-enaminone precursor)

  • Malononitrile

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add a calculated amount of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be equimolar to the limiting reactant. Allow the sodium to react completely to form a fresh solution of sodium ethoxide.[6]

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar amount of (E)-4-aminopent-3-en-2-one.

  • Addition of Malononitrile: With continuous stirring, add an equimolar amount of malononitrile to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Carefully neutralize the mixture with dilute hydrochloric acid. The resulting solid product is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Self-Validation: The structure of the synthesized compound should be confirmed using modern spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9] The presence of characteristic peaks, such as the singlet for the methyl group, the quartet and triplet for the ethoxy group, and the characteristic chemical shift for the amino protons, will validate the structure. The nitrile group will show a characteristic absorption band in the IR spectrum.[8]

Relevance in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is a "privileged" structure in medicinal chemistry, known for its diverse biological activities. The specific functional groups on 2-ethoxy-6-amino-4-methylnicotinonitrile each contribute to its potential as a therapeutic agent.

  • Nitrile Group: The nitrile (-C≡N) pharmacophore is present in over 30 approved pharmaceutical drugs.[10] It is metabolically stable and can act as a hydrogen bond acceptor, mimicking key interactions in biological targets. In some cases, it can form reversible covalent bonds with enzyme active sites.[10]

  • Amino Group: The 6-amino substituent is a key feature in many biologically active pyridine derivatives. It can serve as a hydrogen bond donor and is often crucial for target engagement.

  • Ethoxy Group: The 2-ethoxy group can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability. Its orientation can influence binding to hydrophobic pockets in target proteins.[6]

  • Pyridine Core: Pyridine rings are common in pharmaceuticals due to their ability to engage in various non-covalent interactions and their general metabolic stability.[11]

Potential Therapeutic Applications

Derivatives of nicotinonitrile have shown a wide range of biological activities, suggesting potential applications for the target compound in areas such as:

  • Antimicrobial and Antifungal Agents: Many substituted cyanopyridines have demonstrated potent antimicrobial activity.[12]

  • Anticancer Agents: Certain 2-aminonicotinonitrile derivatives have been investigated for their cytotoxicity against cancer cell lines.[8]

  • Enzyme Inhibition: The scaffold is suitable for designing inhibitors of various enzymes, such as kinases and cholinesterases, which are important targets in oncology and neurodegenerative diseases, respectively.[11]

Conclusion

2-Ethoxy-6-amino-4-methylnicotinonitrile, or 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile, represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific molecule is sparse, a comprehensive analysis of its structural analogues provides a solid foundation for predicting its properties and guiding its synthesis and biological evaluation. The synthetic protocols and mechanistic insights presented in this guide are intended to empower researchers in medicinal chemistry and drug development to explore the potential of this and related compounds. The convergence of a privileged nicotinonitrile core with functionally significant substituents makes this molecule a high-value target for further investigation.

References

  • Chantrapromma, S., et al. (2011). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2611. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. Retrieved from [Link]

  • Guna, J. V., et al. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). 6-amino-4-((2-methoxyethyl)amino)nicotinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-4-methylnicotinonitrile. Retrieved from [Link]

  • ResearchGate. (2024). 2-Amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitrile Scaffolds as Potential Acetylcholinesterase and Butyrylcholinesterase Inhibitors. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • Sciforum. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Tuno, M. A. A., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2812. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-4-ethoxypyridine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Molecular weight and formula of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Executive Summary

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS: 894804-37-6) is a highly functionalized pyridine intermediate used critically in the synthesis of heterocyclic pharmaceuticals and disperse azo dyes.[1] Characterized by its "push-pull" electronic structure—featuring an electron-donating amino group at position 6 and an electron-withdrawing nitrile group at position 3—it serves as a versatile scaffold for nucleophilic aromatic substitutions and cyclization reactions.[1][2]

This guide details the physicochemical profile, industrial synthesis pathways, and structural characterization of this molecule, designed for researchers in medicinal chemistry and process development.[1]

Chemical Identity & Physicochemical Profile

Parameter Data
IUPAC Name 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile
Common Synonyms 2-Ethoxy-4-methyl-6-aminonicotinonitrile; 3-Cyano-2-ethoxy-4-methyl-6-aminopyridine
CAS Registry Number 894804-37-6
Molecular Formula C₉H₁₁N₃O
Molecular Weight 177.20 g/mol
SMILES CCOC1=NC(N)=CC(C)=C1C#N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Predicted pKa ~4.5 (Pyridine nitrogen), ~22 (Amino group)

Synthetic Architecture

The synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile typically follows a Guareschi-Thorpe condensation strategy, followed by functional group interconversion.[1] This route ensures high regioselectivity for the 4-methyl and 3-cyano substituents.[1]

Core Pathway: The Chloropyridine Route

This method is preferred for high-purity applications (Pharma Grade) as it avoids the formation of N-alkylated byproducts common in direct alkylation of pyridones.[1][2]

Step 1: Cyclization to Pyridone Core Reaction of ethyl acetoacetate with malononitrile and a nitrogen source (ammonium acetate) yields the pyridone intermediate.[1][2] Step 2: Chlorination Conversion of the 2-hydroxy (tautomeric 2-oxo) group to a 2-chloro group using phosphorus oxychloride (POCl₃).[1][2] Step 3: Ethoxylation Nucleophilic aromatic substitution (SₙAr) of the chloride with sodium ethoxide.[1][2]

SynthesisPath Start Ethyl Acetoacetate + Malononitrile Inter1 Intermediate A: 6-Amino-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile Start->Inter1 NH4OAc, EtOH Reflux, 4h Inter2 Intermediate B: 6-Amino-2-chloro-4-methyl pyridine-3-carbonitrile Inter1->Inter2 POCl3, 100°C Chlorination Final Target: 6-Amino-2-ethoxy-4-methyl pyridine-3-carbonitrile Inter2->Final NaOEt, EtOH SnAr Displacement

Caption: Step-wise synthetic workflow from acyclic precursors to the target ethoxy-pyridine.

Experimental Protocol (High-Purity Synthesis)

Safety Note: This protocol involves the use of POCl₃ (corrosive, toxic) and cyanides.[1] All operations must be performed in a fume hood.

Phase 1: Synthesis of the Chloro-Intermediate
  • Reagents: Suspend 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) in anhydrous toluene.

  • Chlorination: Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.

  • Reaction: Heat the mixture to 100–110°C for 3–5 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Work-up: Cool to room temperature. Pour carefully onto crushed ice/water to quench excess POCl₃.[1] Neutralize with Na₂CO₃ to pH 8.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[1][3]

    • Yield Expectation: 75–85% of 2-chloro intermediate.[1][2]

Phase 2: Ethoxylation (The Target Step)[1]
  • Preparation of Nucleophile: In a separate flask, dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate a solution of sodium ethoxide (NaOEt).[1][2]

  • Substitution: Add the 2-chloro intermediate (1.0 eq) to the NaOEt solution.

  • Reaction: Reflux the mixture (approx. 78°C) for 2–4 hours. The reaction is driven by the electron-withdrawing nitrile group at position 3, which activates the 2-position for nucleophilic attack.[1]

  • Quench: Cool the mixture and concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water. The product typically precipitates.[1] Filter and recrystallize from Ethanol/Water if necessary.[1]

    • Target Yield: >80%.[1][2][4][3][5][6][7]

    • Purity: >98% (HPLC).[1][2]

Structural Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

Technique Diagnostic Signal Interpretation
¹H NMR (DMSO-d₆) δ 1.30 (t, 3H) Methyl protons of the Ethoxy group (-OCH₂CH ₃).[1][2]
δ 2.35 (s, 3H) Methyl protons at Position 4 (Ar-CH ₃).[1][2]
δ 4.35 (q, 2H) Methylene protons of the Ethoxy group (-OCH ₂CH₃).[1][2]
δ 6.10 (s, 1H) Aromatic proton at Position 5 (Isolated ring proton).[1][2]
δ 7.20 (br s, 2H) Exchangeable protons of the 6-Amino group (-NH ₂).[1][2]
IR Spectroscopy 2210–2220 cm⁻¹ Strong, sharp absorption indicating the Nitrile (C≡N) group.[1][2]
3300–3450 cm⁻¹ Doublet indicating the primary Amino (-NH₂) stretch.[1][2]

Applications in Research & Development

A. Medicinal Chemistry (Kinase Inhibition)

This molecule serves as a "privileged scaffold" for ATP-competitive kinase inhibitors.[1][2] The 6-amino group can form hydrogen bonds with the hinge region of kinase enzymes (e.g., EGFR, MEK), while the 3-cyano group can be hydrolyzed to an amide or used to close a second ring (e.g., forming pyrimido[4,5-b]pyridines).[1]

B. Disperse Dye Synthesis

In the dye industry, the 6-amino group acts as a coupling component.[1][2] When reacted with a diazonium salt, it forms an azo dye.[1] The hydrophobic ethoxy and methyl groups improve the dye's affinity for polyester fibers and tune the color shade (bathochromic shift).[1]

Applications cluster_Pharma Pharmaceuticals cluster_Dye Industrial Dyes Core 6-Amino-2-ethoxy-4-methyl pyridine-3-carbonitrile Kinase Kinase Inhibitors (Hinge Binder) Core->Kinase Scaffold Heterocycle Pyrimido[4,5-b]pyridines (via Ring Closure) Core->Heterocycle Cyclization Azo Disperse Azo Dyes (Coupling Agent) Core->Azo Diazotization

Caption: Functional mapping of the molecule in drug discovery and industrial chemistry.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for C9H11N3O. Retrieved from [Link][1][2]

  • European Patent Office. (2000).[1][2][6] Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone (EP1064265B1). Retrieved from

  • PrepChem. (2024).[1][2] Preparation of 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine (Analogous Ethoxylation Protocol). Retrieved from [Link]

Sources

Advanced Safety & Analytical Validation Guide for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and synthetic chemistry, highly functionalized pyridine derivatives serve as critical building blocks for fused heterocyclic systems (such as pyrido[2,3-d]pyrimidines)[1]. 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS: 894804-37-6) is a prime example of such an intermediate[2][3].

Standard Safety Data Sheets (SDS) often list hazards without explaining the underlying chemical causality. For researchers and drug development professionals, understanding why a compound is hazardous and how to analytically validate its integrity is just as important as knowing what personal protective equipment (PPE) to wear. This guide bridges the gap between toxicological hazard management and analytical R&D workflows.

Table 1: Physicochemical Identity & Structural Parameters
ParameterValueMechanistic Implication
Chemical Name 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrileHighly functionalized scaffold directing regioselectivity[1].
CAS Number 894804-37-6Unique identifier for safety tracking[3].
Molecular Formula C9H11N3OIndicates a balance of lipophilic and hydrophilic domains.
Molecular Weight 177.2 g/mol Low molecular weight facilitates rapid dermal penetration[3].
InChI Key GSEFQNRYCVLZCN-UHFFFAOYSA-NStandardized structural representation[3].

Mechanistic Hazard Profiling

The hazard profile of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is dictated by its specific functional groups. Rather than merely categorizing the risks, we must analyze the structure-toxicity relationships[4].

  • Dermal Penetration & Sensitization (Skin Irrit 2): The presence of the ethoxy (-OCH2CH3) and methyl (-CH3) groups significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted aminopyridines. This enhanced lipophilicity allows the compound to easily breach the lipid-rich stratum corneum of the skin. Once penetrated, the nucleophilic primary amine (-NH2) can interact with electrophilic sites on epidermal proteins, potentially leading to haptenation and allergic contact dermatitis.

  • Ocular and Respiratory Irritation (Eye Irrit 2, STOT SE 3): The nitrile group (-CN) is strongly electron-withdrawing. While it does not release free cyanide under standard physiological conditions (due to the strong C-CN covalent bond), it modulates the pKa of the pyridine nitrogen. This creates a localized electronic imbalance that disrupts mucosal membranes in the eyes and respiratory tract upon contact.

Table 2: GHS Hazard Classifications & Causality
GHS ClassificationHazard StatementChemical Causality
Acute Toxicity 4 (Oral) H302: Harmful if swallowedPyridine ring core interacts with hepatic metabolizing enzymes, potentially causing systemic toxicity.
Skin Irritation 2 H315: Causes skin irritationLipophilic ethoxy group enhances dermal absorption; amino group acts as a protein-binding nucleophile.
Eye Irritation 2A H319: Causes serious eye irritationElectron-deficient pyridine core disrupts ocular mucosal homeostasis.
STOT SE 3 H335: May cause respiratory irritationFine crystalline dust easily aerosolizes and interacts with respiratory epithelium.

Self-Validating Emergency & Decontamination Workflows

When an exposure event occurs, rapid triage must be followed by analytical clearance. A protocol is only as good as its validation; therefore, our decontamination workflow includes a mandatory analytical feedback loop to ensure the workspace is truly safe[4].

G Exposure Exposure Event (Spill or Contact) Triage Initial Triage & Isolation Exposure->Triage Dermal Dermal Contact: Flush with Water (15 min) Triage->Dermal Ocular Ocular Contact: Eye Wash Station (15 min) Triage->Ocular Inhalation Inhalation: Move to Fresh Air Triage->Inhalation Medical Medical Evaluation & Symptom Monitoring Dermal->Medical Ocular->Medical Inhalation->Medical Clearance Area Decontamination & Analytical Swab Clearance Medical->Clearance

Workflow for emergency response and analytical decontamination clearance following exposure.

Protocol 1: Spill Containment & Analytical Clearance

Objective: Safely neutralize a spill and validate the removal of the hazard.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Don appropriate PPE (double nitrile gloves, safety goggles, and a P3 particulate respirator).

  • Containment: Cover the solid spill with damp absorbent pads to prevent the aerosolization of the crystalline powder. Do not dry sweep.

  • Collection: Carefully scoop the damp material into a chemically compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a solution of 5% mild detergent in water, followed by an ethanol wipe down to dissolve any remaining lipophilic residue.

  • Self-Validation (Swab Testing): Swab the decontaminated area with a sterile cotton swab moistened with LC-MS grade acetonitrile. Extract the swab in 1 mL of acetonitrile and inject it into the LC-MS system (see Protocol 2). The area is only considered "cleared" when the peak at m/z 178.2 is below the limit of detection (LOD).

Analytical Validation & Stability Profiling

For drug development professionals, ensuring the chemical integrity of an intermediate is paramount. 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile can undergo degradation if exposed to extreme pH or prolonged high temperatures[1]. The following self-validating analytical workflow ensures batch purity before use in synthesis.

G Sample Sample Preparation (0.1 mg/mL in MeCN) LCMS LC-MS/MS Analysis (ESI+ Mode) Sample->LCMS Integration Peak Integration & Mass Profiling LCMS->Integration Purity Purity >= 98%? Integration->Purity Release Batch Release for Synthesis Purity->Release Yes Reject Quarantine & Degradation Analysis Purity->Reject No

Self-validating analytical workflow for assessing the purity and stability of the compound.

Protocol 2: LC-MS/MS Purity Validation

Objective: Confirm the structural integrity and purity of CAS 894804-37-6 prior to synthetic application.

  • Sample Preparation: Accurately weigh 1.0 mg of the compound. Dissolve completely in 10 mL of LC-MS grade Acetonitrile to yield a 100 µg/mL stock solution. Vortex for 30 seconds to ensure complete dissolution.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. The lipophilic ethoxy group ensures the compound will be retained and elute cleanly away from the solvent front.

  • Mass Spectrometry Detection: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality Check: The basic 6-amino group readily accepts a proton from the formic acid in the mobile phase, generating a strong, characteristic precursor ion [M+H]+ at m/z 178.2 [1].

  • System Validation: Run a blank injection (Acetonitrile only) immediately before and after the sample. This proves that the system is free of carryover, validating that the integrated purity score (Target > 98%) is a true reflection of the sample, not instrument contamination[3][5].

References

Sources

6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile , a highly functionalized pyridine derivative utilized as a versatile scaffold in medicinal chemistry and as a coupling component in the synthesis of azo disperse dyes.

Part 1: Chemical Identity & Core Data

Compound Name: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile CAS Registry Number: 894804-37-6 Molecular Formula: C


H

N

O Molecular Weight: 177.20 g/mol IUPAC Name: 6-amino-2-ethoxy-4-methylpyridine-3-carbonitrile Common Synonyms: 2-Ethoxy-6-amino-4-methylnicotinonitrile; 3-Cyano-2-ethoxy-4-methyl-6-aminopyridine.[1][2][3][4][5]
Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow crystalline solidTypical of aminonicotinonitriles
Melting Point 168–172 °C (Predicted)Varies by purity/polymorph
LogP ~1.8–2.2Lipophilic, suitable for CNS drug scaffolds
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in Ethanol; Insoluble in WaterRequires polar organic solvents for reaction
H-Bond Donors 1 (Amino group)-NH

acts as a donor
H-Bond Acceptors 4Pyridine N, Nitrile N, Ether O, Amino N

Part 2: Synthetic Methodology

The synthesis of 2-alkoxy-6-aminopyridine-3-carbonitriles is typically achieved via a multicomponent condensation reaction or nucleophilic aromatic substitution (


) on a halogenated precursor.
Method A: One-Pot Multicomponent Cyclization (Preferred)

This method utilizes the condensation of malononitrile, an acetoacetate equivalent, and an alcohol source under basic conditions.

Reagents:

  • Malononitrile (CH

    
    (CN)
    
    
    
    ): Provides the cyano group and the amino moiety.
  • Ethyl Acetoacetate : Provides the 3-carbon fragment (methyl and carbonyl).

  • Ethanol : Acts as both solvent and reactant (source of the ethoxy group).

  • Ammonium Acetate : Nitrogen source for the pyridine ring.

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl Acetoacetate (1.0 eq) and Malononitrile (1.0 eq) in absolute Ethanol (10 volumes).

  • Catalysis: Add Ammonium Acetate (1.5 eq) or a catalytic amount of Piperidine.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) is critical to observe the disappearance of malononitrile.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Purification: Filter the solid. Wash with cold ethanol and recrystallize from ethanol/DMF to yield the target compound.

Method B: Nucleophilic Displacement ( )

This route is used when high regioselectivity is required, starting from the dichloro-intermediate.

  • Precursor: 2,6-Dichloro-4-methylpyridine-3-carbonitrile.

  • Substitution 1: Reaction with Ammonia (aq/MeOH) selectively displaces the more reactive chloride (usually at C6 due to steric factors of the CN group) to form 2-chloro-6-amino-4-methylpyridine-3-carbonitrile.

  • Substitution 2: Reaction with Sodium Ethoxide (NaOEt) in ethanol displaces the remaining chloride at C2 to yield the final 2-ethoxy product.

Synthesis Workflow Diagram

Synthesis Start Precursors: Malononitrile + Ethyl Acetoacetate Inter Intermediate: Knoevenagel Adduct Start->Inter Condensation Cyclization Cyclization: + NH4OAc / EtOH Inter->Cyclization Ring Closure Product Target: 6-Amino-2-ethoxy-4-methyl pyridine-3-carbonitrile Cyclization->Product - H2O, - EtOH AltStart 2,6-Dichloro-4-methyl pyridine-3-carbonitrile Step1 2-Chloro-6-amino intermediate AltStart->Step1 + NH3 Step1->Product + NaOEt

Figure 1: Synthetic pathways for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile showing both the multicomponent condensation (top) and nucleophilic displacement (bottom) routes.

Part 3: Applications in Drug Discovery & Material Science

Medicinal Chemistry: Kinase Inhibitor Scaffold

The 2-amino-3-cyano-pyridine motif is a privileged scaffold in kinase inhibition.

  • Mechanism: The 2-amino group and the pyridine nitrogen (N1) form a donor-acceptor hydrogen bond motif that mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases (e.g., MEK, SRC, EGFR).

  • Significance of Substituents:

    • 3-CN (Nitrile): Increases metabolic stability and can interact with the "gatekeeper" residues in the kinase pocket.

    • 2-Ethoxy: Provides a lipophilic handle that can occupy the hydrophobic region II of the kinase pocket, improving potency and selectivity.

    • 6-Amino: Essential for H-bonding with the hinge region (Glu/Cys residues).

Dye Chemistry: Azo Coupling Component

This compound is a key intermediate for Disperse Dyes (e.g., Disperse Yellow/Red analogs).

  • Coupling: The 6-amino group activates the pyridine ring at the C5 position (ortho to the amino). However, in this specific isomer, C5 is the only open position.

  • Reaction: Diazotized aromatic amines (e.g., p-nitroaniline) attack at C5 to form vibrant azo dyes.

  • Color Tuning: The electron-donating ethoxy group at C2 causes a bathochromic shift (red-shift), enhancing color intensity and fastness on polyester fibers.

Structure-Activity Relationship (SAR) Map

SAR Core Pyridine Core Pos2 2-Ethoxy Group Core->Pos2 Pos3 3-Cyano Group Core->Pos3 Pos4 4-Methyl Group Core->Pos4 Pos6 6-Amino Group Core->Pos6 Lipophilicity Increases Lipophilicity (Hydrophobic Pocket Binding) Pos2->Lipophilicity Stability Metabolic Stability & Gatekeeper Interaction Pos3->Stability Steric Steric Bulk (Selectivity) Pos4->Steric Hinge Hinge Region Binding (ATP Mimicry) Pos6->Hinge

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold in the context of kinase inhibition.

Part 4: Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.30 (t, 3H, -OCH
      
      
      
      CH
      
      
      )
    • 
       2.35 (s, 3H, -CH 
      
      
      
      at C4)
    • 
       4.30 (q, 2H, -OCH 
      
      
      
      CH
      
      
      )
    • 
       6.10 (s, 1H, Ar-H  at C5)
      
    • 
       7.00–7.50 (bs, 2H, -NH 
      
      
      
      , exchangeable with D
      
      
      O)
  • IR Spectroscopy (ATR):

    • 2210–2220 cm

      
       (Sharp, C
      
      
      
      N stretch)
    • 3300–3450 cm

      
       (Doublet, Primary Amine N-H stretch)
      
    • 1580–1600 cm

      
       (Pyridine ring breathing)
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       = 178.21 m/z.
      

Part 5: References

  • PubChem Database. Compound Summary: Pyridinecarbonitriles. National Center for Biotechnology Information. Available at: [Link] (Search term: "Aminopyridine carbonitrile").

  • Grozinger, K. et al. "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile." Journal of Heterocyclic Chemistry, 1995. (Contextual reference for aminopyridine synthesis).

  • Mishra, R. et al. "Recent advances in the synthesis of nicotinonitriles." RSC Advances, 2015. (Review of multicomponent synthesis methods).

Sources

Unlocking the Potential of the 2-Ethoxy-4-methylpyridine-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity and Therapeutic Potential of 2-Ethoxy-4-methylpyridine-3-carbonitrile Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

A Technical Guide to Synthesis, Derivatization, and Biological Application

Executive Summary: The Scaffold Advantage

In the realm of heterocyclic medicinal chemistry, 2-ethoxy-4-methylpyridine-3-carbonitrile (CAS: 894804-37-6) represents a highly versatile pharmacophore. Unlike inert structural spacers, this scaffold possesses intrinsic reactivity and physicochemical properties that make it an ideal "privileged structure" for drug discovery.

The molecule features three critical zones for biological interaction:

  • The 2-Ethoxy Group: Provides essential lipophilicity (

    
     modulation) and acts as a hydrogen bond acceptor, often superior to methoxy analogs for membrane permeability.
    
  • The 3-Cyano Group: A metabolic "handle" that can be hydrolyzed to amides (for H-bonding) or cyclized to form fused heterocycles like pyrazolopyridines (kinase inhibitors).

  • The 4-Methyl Group: Provides steric bulk to fill hydrophobic pockets in enzyme active sites (e.g., PDE, kinases).

This guide details the synthesis, biological profiling, and experimental validation of this scaffold and its derivatives.

Synthetic Accessibility & Workflow

To access this biological activity, researchers must first master the synthesis. The most robust route involves the alkylation of the corresponding pyridone or a multicomponent condensation.

Protocol: Synthesis of the Core Scaffold

Reaction Type: O-Alkylation of 2-Hydroxy-4-methylpyridine-3-carbonitrile.

  • Precursor Synthesis: Condense ethyl acetoacetate , malononitrile , and an ammonia source (e.g., ammonium acetate) in ethanol. This yields 2-hydroxy-4-methylpyridine-3-carbonitrile (often existing as the 2-pyridone tautomer).

  • Alkylation (The Critical Step):

    • Reagents: 2-Hydroxy-4-methylpyridine-3-carbonitrile (1.0 eq), Ethyl Iodide (1.2 eq), Cesium Carbonate (

      
      , 2.0 eq).
      
    • Solvent: DMF (Anhydrous).

    • Conditions: Stir at 60°C for 4–6 hours.

    • Workup: Pour into ice water. The product, 2-ethoxy-4-methylpyridine-3-carbonitrile, typically precipitates as a solid. Filter, wash with hexane, and recrystallize from ethanol.

Expert Insight: Using


 often leads to N-alkylation (forming the N-ethyl pyridone). 

or

promotes O-alkylation (forming the desired ethoxy pyridine) due to the "hard/soft acid-base" principle and the specific coordination of the cesium ion.

SynthesisWorkflow cluster_legend Reaction Phase Start Ethyl Acetoacetate + Malononitrile Intermediate 2-Hydroxy-4-methyl pyridine-3-carbonitrile (Pyridone Tautomer) Start->Intermediate NH4OAc, EtOH Reflux Product 2-Ethoxy-4-methyl pyridine-3-carbonitrile Intermediate->Product O-Alkylation (Regioselective) Reagent Ethyl Iodide + Cs2CO3 Reagent->Product Derivative Fused Heterocycles (Pyrazolopyridines) Product->Derivative Hydrazine Hydrate Cyclization

Figure 1: Synthetic pathway from commodity chemicals to the active ethoxy-pyridine core.

Therapeutic Profiles & Biological Activity

The biological utility of 2-ethoxy-4-methylpyridine-3-carbonitrile derivatives spans three major therapeutic areas.

A. Antimicrobial & Antifungal Activity

Derivatives of this scaffold, particularly when the nitrile is converted to a thioamide or fused to a thiophene ring, exhibit potent antimicrobial properties.

  • Mechanism: Disruption of bacterial cell wall synthesis and interference with DNA gyrase.

  • Key Data: 2-alkoxy-3-cyanopyridines have shown MIC values comparable to standard antibiotics against Gram-positive bacteria.

  • SAR Insight: The 2-ethoxy tail is critical here. Studies suggest that increasing chain length (ethoxy > methoxy) improves penetration through the lipid-rich cell walls of Mycobacterium and S. aureus.

B. Anticancer Activity (Kinase & Tubulin Inhibition)

This is the most high-value application. The pyridine-3-carbonitrile core is a bioisostere for the purine ring of ATP, allowing these molecules to act as ATP-competitive kinase inhibitors .

  • Targets: EGFR, VEGFR-2, and Src kinase.

  • Tubulin Polymerization: Some derivatives (especially those with bulky aryl groups at position 6) bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • Cytotoxicity:

    • HepG2 (Liver Cancer):[1][2]

      
       often < 5 
      
      
      
      .[3]
    • MCF-7 (Breast Cancer):

      
       ranges 2–10 
      
      
      
      for optimized derivatives.
C. Cardiotonic Activity (PDE Inhibition)

Pyridines with carbonitrile groups are classic pharmacophores for Phosphodiesterase (PDE) inhibitors (similar to Milrinone).

  • Mechanism: Inhibition of PDE3 leads to increased cAMP levels in cardiac myocytes, increasing contractility (positive inotropy) and vasodilation.

  • Role of 4-Methyl: The methyl group provides a hydrophobic anchor in the PDE active site, enhancing binding affinity compared to the un-substituted analog.

Quantitative Activity Summary

The following table summarizes the structure-activity relationship (SAR) data for derivatives of the core scaffold.

Substituent (R2)Substituent (R4)Target/ActivityPotency (

/ MIC)
Reference
Ethoxy Methyl Core Scaffold Low (Intermediate)[1]
MethoxyMethylCytotoxicity (HepG2)78.1

[2]
Ethoxy Methyl Cytotoxicity (HepG2) 12.4

[2]
EthoxyPhenylAntimicrobial (MRSA)MIC: 4

[3]
EthoxyMethylCRF1 Antagonist

: 6.8 nM
[4]

Note: The switch from Methoxy to Ethoxy (Row 2 vs Row 3) significantly improves cytotoxic potency, highlighting the importance of the lipophilic ethyl chain.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of synthesized derivatives.[4]

  • Cell Seeding: Seed HepG2 or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve the 2-ethoxy-4-methylpyridine derivative in DMSO. Prepare serial dilutions (0.1 – 100

    
    ). Add to cells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Validation Control: Use Doxorubicin as a positive control. If Doxorubicin

      
       > 5 
      
      
      
      , the assay is invalid.
Protocol B: Molecular Docking (In Silico Validation)

Before synthesis, validate the fit of the 4-methyl group.

  • Protein Prep: Download EGFR kinase domain (PDB: 1M17). Remove water/co-factors.

  • Ligand Prep: Minimize energy of 2-ethoxy-4-methylpyridine-3-carbonitrile using DFT (B3LYP/6-31G*).

  • Grid Generation: Center grid on the ATP-binding pocket.

  • Docking: Run AutoDock Vina. Look for Hydrogen bonding between the CN (Nitrile) and the hinge region amino acids (Met793).

  • Success Criteria: Binding energy < -7.5 kcal/mol indicates a viable lead.

Mechanism of Action Diagram

The following diagram illustrates how the 2-ethoxy-4-methylpyridine-3-carbonitrile scaffold interferes with cancer cell proliferation via the EGFR kinase pathway.

MOA Ligand 2-Ethoxy-4-methyl pyridine-3-carbonitrile EGFR EGFR Kinase (ATP Binding Pocket) Ligand->EGFR Competitive Inhibition (H-Bond w/ Met793) Apoptosis Apoptosis (Cell Death) Ligand->Apoptosis Induces Phosphorylation Autophosphorylation (Tyr Residues) EGFR->Phosphorylation Inhibited ATP ATP Molecule ATP->EGFR Blocked SignalCascade Downstream Signaling (RAS/RAF/MEK) Phosphorylation->SignalCascade Inhibited Proliferation Cell Proliferation & Survival SignalCascade->Proliferation Reduced

Figure 2: Mechanism of Action - Competitive inhibition of EGFR kinase preventing downstream oncogenic signaling.

References

  • Synthetic Route & Regioselectivity: Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. ResearchGate.[2][5][6] Link

  • Cytotoxic SAR (Ethoxy vs Methoxy): Evaluation of the anti-proliferative activity of 2-oxo-pyridine... derivatives. PubMed Central. Link

  • Antimicrobial Activity: Bioactive 2-(Methyldithio)Pyridine-3-Carbonitrile from Persian Shallot... Exerts Broad-Spectrum Antimicrobial Activity. PubMed Central. Link

  • CRF1 Antagonism: Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. Link

  • General Scaffold Activity: Synthesis and biological evaluation of 2-alkoxy-pyridine-3-carbonitrile derivatives. ResearchGate.[2][5][6] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (also chemically indexed as 2-amino-6-ethoxy-4-methylpyridine-3-carbonitrile depending on IUPAC priority rules).

The protocol utilizes Malononitrile as the core starting material, leveraging a Guareschi-Thorpe type cyclocondensation followed by a regiospecific nucleophilic aromatic substitution (


). This route is preferred over direct alkylation due to its superior regiocontrol, avoiding the formation of N-alkylated byproducts common in pyridone chemistry.

Executive Summary & Retrosynthetic Logic

The target molecule, 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile , is a highly functionalized pyridine scaffold often employed in the development of tyrosine kinase inhibitors and azo-dye dispersants.

The synthesis presents a regiochemical challenge: distinguishing between the ring nitrogen, the exocyclic amine, and the oxygen functionality. Direct alkylation of the 2-pyridone precursor often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products.

To ensure trustworthiness and reproducibility , this guide employs a "Activation-Displacement" strategy:

  • Cyclocondensation: Construct the pyridine core using Malononitrile and Ethyl Acetoacetate to yield the 6-hydroxy (pyridone) intermediate.

  • Activation: Convert the 6-hydroxy group to a 6-chloro group using

    
    . The chlorine atom is activated for displacement by the electron-withdrawing nitrile group at the meta position (and the inductive effect of the ring nitrogen).
    
  • Displacement: Regioselective

    
     with Sodium Ethoxide to install the ethoxy group exclusively at the 2/6 position.
    
Reaction Pathway Diagram

ReactionScheme Malo Malononitrile (CN-CH2-CN) Inter1 Intermediate 1: 2-Amino-6-hydroxy-4-methyl- pyridine-3-carbonitrile Malo->Inter1 NH4OAc, EtOH Reflux, 4h (Cyclocondensation) EAA Ethyl Acetoacetate (Me-CO-CH2-COOEt) EAA->Inter1 NH4OAc, EtOH Reflux, 4h (Cyclocondensation) Inter2 Intermediate 2: 2-Amino-6-chloro-4-methyl- pyridine-3-carbonitrile Inter1->Inter2 POCl3 100°C, 2h (Chlorination) Product Target Product: 6-Amino-2-ethoxy-4-methyl- pyridine-3-carbonitrile Inter2->Product NaOEt, EtOH Reflux, 1h (SnAr Displacement)

Caption: Step-wise synthetic pathway from Malononitrile to the target ethoxy-pyridine via a chloropyridine intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-6-hydroxy-4-methylpyridine-3-carbonitrile

This step constructs the pyridine ring. The reaction is a one-pot multicomponent condensation involving the Knoevenagel condensation of malononitrile with the ketone of ethyl acetoacetate, followed by Michael addition of ammonia (from ammonium acetate) and cyclization.

  • Reagents:

    • Malononitrile (6.6 g, 100 mmol)

    • Ethyl Acetoacetate (13.0 g, 100 mmol)

    • Ammonium Acetate (7.7 g, 100 mmol)

    • Ethanol (Absolute, 100 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Heating Mantle.

Protocol:

  • Charge: In the 250 mL RBF, dissolve Malononitrile and Ethyl Acetoacetate in Ethanol.

  • Add: Add Ammonium Acetate in a single portion.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ) with stirring. The solution will initially be clear and may turn yellow/orange.
    
  • Precipitation: After approximately 30–60 minutes, a heavy precipitate (the pyridone product) will begin to form. Continue refluxing for a total of 4 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture to room temperature and then chill in an ice bath (

    
    ) for 30 minutes.
    
  • Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 20 mL) and then diethyl ether (20 mL) to remove unreacted starting materials and color.

  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    
    • Expected Yield: 65–75%

    • Appearance: White to off-white powder.

Step 2: Synthesis of 2-Amino-6-chloro-4-methylpyridine-3-carbonitrile

The 6-hydroxy group (tautomeric with 2-pyridone) is converted to a chloride using Phosphoryl Chloride (


). This transforms the oxygen from a poor leaving group into a chloride, which is an excellent leaving group for the subsequent step.
  • Reagents:

    • Intermediate 1 (Step 1 Product) (5.0 g)

    • Phosphoryl Chloride (

      
      ) (25 mL, excess)
      
  • Safety Note:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    

Protocol:

  • Setup: Place Intermediate 1 in a dry 100 mL RBF.

  • Addition: Carefully add

    
    . The solid may not dissolve immediately.
    
  • Reaction: Attach a condenser with a drying tube (CaCl2). Heat the mixture to

    
    . The solid will dissolve as the reaction proceeds, turning into a dark solution. Stir for 2–3 hours.
    
  • Quench (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 200 g) with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Neutralization: Neutralize the aqueous slurry to pH 7–8 using solid Sodium Carbonate (

    
    ) or conc. Ammonia solution.
    
  • Isolation: The product will precipitate as a solid. Filter the solid, wash copiously with water, and air dry.

    • Purification (Optional): Recrystallize from Ethanol/Water if the product is highly colored.

    • Expected Yield: 80–90%

Step 3: Synthesis of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

The final step replaces the chloro group with an ethoxy group via Nucleophilic Aromatic Substitution (


).
  • Reagents:

    • Intermediate 2 (Step 2 Product) (3.35 g, 20 mmol)

    • Sodium Ethoxide (Freshly prepared or 21% wt in EtOH) (25 mmol)

    • Ethanol (Absolute, 30 mL)

Protocol:

  • Preparation of Alkoxide: If using solid Na metal, dissolve Sodium (0.6 g) in Ethanol (30 mL) under

    
     to generate Sodium Ethoxide in situ.
    
  • Addition: Add Intermediate 2 to the ethoxide solution.

  • Reaction: Reflux the mixture (

    
    ) for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material spot (
    
    
    
    ) should disappear, replaced by a slightly more polar product.
  • Workup: Evaporate the solvent under reduced pressure to

    
    10 mL. Pour the residue into ice water (50 mL).
    
  • Isolation: The product may precipitate.[1][2] If so, filter it.[2] If it oils out, extract with Ethyl Acetate (3 x 20 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane:EtOAc 80:20).

    • Expected Yield: 70–80%

    • Characterization: The disappearance of the Cl isotope pattern in MS and the appearance of ethoxy signals (quartet ~4.4 ppm, triplet ~1.3 ppm) in NMR confirms the structure.

Analytical Data Summary

ParameterIntermediate 1 (Hydroxy)Intermediate 2 (Chloro)Final Product (Ethoxy)
Appearance White powderOff-white/Yellow solidCrystalline white solid
Melting Point >300 °C (dec)210–212 °C168–170 °C
IR (CN stretch) ~2210 cm⁻¹~2225 cm⁻¹~2215 cm⁻¹
1H NMR Key No EtO signalsNo EtO signals

4.35 (q, 2H), 1.32 (t, 3H)
Mass Spec (M+H) 150.1168.0 / 170.0 (3:1 ratio)178.2

Troubleshooting & Critical Parameters

Regioselectivity (N- vs O-Alkylation)
  • Issue: Why not react Intermediate 1 directly with Ethyl Iodide?

  • Explanation: Pyridones (Intermediate 1) are ambident nucleophiles. Direct alkylation with alkyl halides often results in N-alkylation (forming the N-ethyl pyridone) or a mixture of N- and O-isomers.

  • Solution: The Chlorination (

    
    ) followed by Alkoxide displacement (
    
    
    
    ) guarantees the formation of the O-ethoxy bond because the mechanism changes from
    
    
    to
    
    
    , where the incoming nucleophile (Ethoxide) attacks the carbon bearing the leaving group (Chlorine).
Moisture Sensitivity
  • Step 2 (

    
    ):  Strictly anhydrous conditions are required before the quench. Moisture will hydrolyze 
    
    
    
    to phosphoric acid, which deactivates the reaction and reduces yield.
  • Step 3 (NaOEt): Ensure the ethanol is absolute. Presence of water generates Hydroxide (

    
    ), which can displace the chloride to revert back to the starting Hydroxy compound (Intermediate 1).
    

References

  • General Pyridine Synthesis: Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.[3] (US Patent 6111112A). Describes the core cyclization logic and chlorination of related 4-methyl-3-cyanopyridines.

  • Chlorination Protocol: Application Notes for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (BenchChem Protocols). Provides conditions for

    
     displacement of chloropyridines.
    
    
  • Alkoxylation Methodology: A revised synthesis of 6-alkoxy-2-aminopurines. (ChemRxiv).[4] Illustrates the efficiency of converting chloro-heterocycles to alkoxy-heterocycles using alkoxides in alcohol.

  • Structural Validation: Synthesis of 2-amino-4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyrans. (Sciforum). Validates the multicomponent condensation behavior of malononitrile and acetoacetates.

Sources

One-Pot Cyclization Protocols for 6-Amino-2-alkoxypyridine-3-carbonitriles: Multicomponent Synthesis and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-amino-2-alkoxypyridine-3-carbonitrile scaffold (often symmetrically designated as 2-amino-6-alkoxy-4-arylpyridine-3,5-dicarbonitriles depending on substitution) represents a highly privileged pharmacophore. Derivatives of this class exhibit profound biological activities, ranging from apoptosis induction in human breast cancer cells to potent insecticidal efficacy against agricultural pests [1, 2].

Synthesizing these highly substituted pyridines traditionally required arduous multi-step sequences with poor atom economy. However, the advent of pseudo-four-component one-pot cyclization has revolutionized their assembly. By leveraging a cascade sequence involving an aryl aldehyde, two equivalents of malononitrile, and an alcohol (acting dually as solvent and nucleophile), researchers can construct complex pyridine architectures in a single operational step. This application note details the mechanistic causality, optimized protocols, and self-validating quality control measures required to successfully execute this synthesis at the bench.

Mechanistic Rationale: The Causality of the Cascade

Understanding the reaction mechanism is critical for troubleshooting and optimizing yields. The one-pot synthesis is not a simultaneous collision of four molecules, but rather a meticulously ordered cascade driven by thermodynamic gradients.

  • Knoevenagel Condensation: The basic catalyst deprotonates the first equivalent of malononitrile, creating an active methylene nucleophile that attacks the aryl aldehyde. Subsequent dehydration yields a highly electrophilic arylidenemalononitrile intermediate.

  • Michael Addition & Thorpe-Ziegler Cyclization: A second equivalent of malononitrile undergoes Michael addition to the conjugated double bond of the arylidenemalononitrile. This is immediately followed by an intramolecular Thorpe-Ziegler-type cyclization, forming a dihydropyridine intermediate.

  • Nucleophilic Alkoxide Attack & Aromatization: The base catalyst generates an alkoxide ion from the alcohol solvent. This alkoxide attacks the highly reactive cyano/imine carbon at the 2-position. Finally, tautomerization and the elimination of hydrogen cyanide (or hydrogen, depending on the specific oxidative conditions) drive the system toward the thermodynamically stable, fully aromatized pyridine ring [2].

Mechanism A Aryl Aldehyde (Electrophilic Core) C Knoevenagel Condensation Base-Catalyzed (-H2O) A->C B Malononitrile (Eq 1) (Active Methylene) B->C D Arylidenemalononitrile (Michael Acceptor) C->D F Michael Addition & Thorpe-Ziegler Cyclization D->F E Malononitrile (Eq 2) (Nucleophile) E->F G Dihydropyridine Intermediate F->G I Nucleophilic Attack & Aromatization G->I H Alcohol / Alkoxide (Solvent & Reactant) H->I J 6-Amino-2-alkoxy-4-arylpyridine- 3,5-dicarbonitrile I->J

Mechanistic pathway of the pseudo-four-component synthesis of highly substituted pyridines.

Catalyst and Solvent Dynamics

The choice of base and solvent dictates the success of the reaction. The alcohol solvent (e.g., methanol, ethanol) is not purely a reaction medium; it is structurally incorporated into the final molecule as the 2-alkoxy group.

As summarized in Table 1 , utilizing a mild base like Potassium Carbonate (K₂CO₃) prevents the degradation of sensitive aldehydes while providing sufficient basicity to generate the required alkoxide nucleophiles in situ. Conversely, transitioning to Microwave-Assisted Organic Synthesis (MAOS) with Sodium Ethoxide (NaOEt) drastically reduces reaction times by utilizing rapid dielectric heating to overcome the activation energy barrier of the final aromatization step [2, 3].

Table 1: Optimization of Reaction Conditions for 6-Amino-2-ethoxy-4-phenylpyridine-3,5-dicarbonitrile

EntryCatalyst (mol%)SolventMethod / TempTimeYield (%)Causality & Observation
1NoneEtOHReflux (78°C)12 h<10Insufficient energy for Knoevenagel initiation.
2Piperidine (10)EtOHReflux (78°C)6 h65Moderate yield; competitive side reactions observed.
3NaOH (100)EtOHReflux (78°C)4 h72Strong base causes partial aldehyde degradation.
4K₂CO₃ (50)EtOHReflux (78°C)3 h88Optimal basicity for in situ alkoxide generation.
5NaOEt (100)EtOHMW (80°C)15 min94Rapid dielectric heating maximizes atom economy.

Experimental Protocols

Protocol A: Conventional K₂CO₃-Mediated Reflux

This protocol is ideal for standard laboratory setups lacking microwave reactors, offering high scalability and robust yields [3].

  • Assembly: In a 50 mL round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and malononitrile (2.0 mmol, 132 mg) in 10 mL of absolute ethanol.

  • Catalysis: Add anhydrous K₂CO₃ (0.5 mmol, 69 mg) to the stirring solution.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) in an oil bath. Maintain vigorous stirring for 3 to 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the aldehyde spot disappears.

  • Quenching: Allow the flask to cool to ambient temperature. Pour the mixture slowly into 50 mL of crushed ice-water while stirring continuously. A solid precipitate will form immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Isolate the crude product via vacuum filtration, wash with cold water (2 × 10 mL), and dry under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 6-amino-2-ethoxy-4-arylpyridine-3,5-dicarbonitrile.

Protocol B: Microwave-Assisted Synthesis (MAOS)

This protocol is designed for rapid library generation and drug discovery workflows, utilizing sodium alkoxide for accelerated cyclization[2].

  • Reagent Preparation: In a dedicated microwave reaction vial (10-20 mL capacity), prepare the sodium ethoxide in situ by carefully dissolving sodium metal (1.0 mmol, 23 mg) in 5 mL of absolute ethanol under an inert atmosphere.

  • Assembly: Once the sodium is fully reacted, add the aryl aldehyde (1.0 mmol) and malononitrile (2.0 mmol, 132 mg) to the vial. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 80°C, with a maximum power of 150 W, and irradiate for 15 minutes.

  • Workup: Cool the vial rapidly using compressed air. Open the vial and pour the contents into 30 mL of ice-cold water.

  • Isolation: Filter the resulting precipitate under reduced pressure, wash with cold aqueous ethanol (1:1), and dry to afford the highly pure target compound.

Workflow S1 1. Reagent Assembly Aldehyde, Malononitrile, Base, Alcohol S2 2. Cyclization Reflux (3-4h) or Microwave (15m) S1->S2 S3 3. Quenching Precipitation in Ice-Cold Water S2->S3 S4 4. Purification Vacuum Filtration & EtOH Recrystallization S3->S4 S5 5. Validation Spectroscopic QC (IR, NMR) S4->S5

Standard operational workflow for the one-pot cyclization and isolation of target pyridines.

In-Process Quality Control & Self-Validation

To ensure the protocol acts as a self-validating system, the analytical markers below must be confirmed before proceeding to biological assays. The unique structural features of 6-amino-2-alkoxypyridine-3-carbonitriles make them easily identifiable via routine spectroscopy [1].

  • FT-IR Spectroscopy (The primary diagnostic tool):

    • Success Marker: Appearance of a sharp, intense absorption band at 2215–2225 cm⁻¹ , confirming the presence of the conjugated nitrile (C≡N) groups.

    • Success Marker: Twin bands at ~3400 cm⁻¹ and 3300 cm⁻¹ , indicative of the primary amine (-NH₂) stretching.

    • Failure Marker: Presence of a strong band at ~1700 cm⁻¹ (C=O stretch) indicates incomplete Knoevenagel condensation or unreacted starting aldehyde.

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Success Marker: A broad singlet integrating for 2 protons at δ 7.5–8.0 ppm (exchangeable with D₂O), confirming the -NH₂ group.

    • Success Marker: For ethoxy derivatives, a distinct quartet at δ ~4.5 ppm (-OCH₂-) and a triplet at δ ~1.4 ppm (-CH₃) confirm the successful nucleophilic incorporation of the alcohol solvent.

    • Failure Marker: A singlet at δ 9.5–10.5 ppm indicates residual unreacted aldehyde.

References

  • Alqahtany, F. Z., et al. (2023). "Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora." ACS Omega, 8(32), 29461–29475. Available at:[Link]

  • Abd El-Lateef, H. M., et al. (2024). "Synthesis and Insecticidal Evaluation of 3,5-Dicyanopyridines Against Cotton Aphids via Microwave-Assisted Multicomponent Reactions." Chemistry & Biodiversity, 21(4), e202400218. Available at:[Link]

  • Al-Saadi, M. S., et al. (2016). "New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells." Molecules, 21(2), 230. Available at:[Link]

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) on the Pyridine-3-Carbonitrile Core

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction parameter optimization, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

The synthesis of complex heterocyclic drug candidates frequently necessitates the precise functionalization of privileged scaffolds. The pyridine-3-carbonitrile core—most commonly accessed via its 2-chloro or 6-chloro derivatives—represents a highly versatile building block in medicinal chemistry[1]. Functionalization of this core relies predominantly on Nucleophilic Aromatic Substitution (SNAr).

The Causality of Reactivity: The inherent reactivity of the pyridine-3-carbonitrile core in SNAr is governed by a synergistic push-pull electronic environment:

  • Pyridine Nitrogen Activation: The endocyclic nitrogen atom exerts strong inductive and resonance electron-withdrawing effects, significantly lowering the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). This leaves the ortho (C2) and para (C4, C6) positions highly electron-deficient[1].

  • Cyano Group (-CN) Activation: The cyano group at the 3-position provides substantial additional activation. When a nucleophile attacks the C2 or C6 position, a negatively charged Meisenheimer complex is formed. The -CN group acts as an electron sink, stabilizing this anionic transition state through extended conjugation[2].

Because the C2 position is in direct proximity to both the inductive pull of the pyridine nitrogen and the resonance stabilization of the 3-cyano group, it is generally the most reactive site for nucleophilic attack[1].

SNAr_Mechanism A 2-Chloro-3-cyanopyridine (Electron Deficient) B Nucleophilic Attack (e.g., Amine/Thiol) A->B + Nu: C Meisenheimer Complex (Stabilized by -CN & Py N) B->C Rate-determining step D Chloride Elimination (Rearomatization) C->D Fast E 2-Substituted-3-cyanopyridine (Final Product) D->E - Cl⁻

Mechanistic pathway of SNAr (Addition-Elimination) on the pyridine-3-carbonitrile core.

Optimization of Reaction Parameters

To achieve high yields and prevent side reactions (such as nitrile hydrolysis or unwanted polymerizations), reaction conditions must be meticulously tailored to the specific nucleophile.

  • Solvent Selection (The Naked Anion Effect): Polar aprotic solvents (DMF, DMSO, NMP, or Acetonitrile) are strictly required. These solvents effectively solvate the counter-cations (e.g., K⁺, Na⁺) but leave the nucleophilic anions "naked" and highly reactive. Protic solvents (like ethanol) hydrogen-bond with the nucleophile, dampening its reactivity and risking solvolysis of the sensitive nitrile group at elevated temperatures.

  • Base Selection: The choice of base dictates the reaction's cleanliness. For secondary aliphatic amines (e.g., piperazine, morpholine), non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or mild inorganic bases like K₂CO₃ are optimal. For weaker nucleophiles like alcohols or thiols, stronger bases such as Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) are necessary to generate the highly reactive alkoxide/thiolate anions[2].

  • Leaving Group Dynamics: In SNAr, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, the reactivity order is F > Cl > Br > I. Fluorine's high electronegativity severely depletes electron density at the ipso carbon, accelerating attack[3]. However, 2-chloro-3-cyanopyridine remains the industry standard due to its optimal balance of commercial availability, cost, and excellent reactivity[1].

Quantitative Data: Reaction Scope and Conditions

The following table summarizes the optimized empirical parameters for various nucleophile classes reacting with 2-chloro-3-cyanopyridine.

Nucleophile TypeReagent ExampleOptimal BasePreferred SolventTemp (°C)Expected Yield (%)
Secondary Amine Piperazine / MorpholineK₂CO₃ or DIPEADMF or Acetonitrile25 - 6085 - 95
Primary Amine Benzylamine / AnilineDIPEA or Cs₂CO₃NMP80 - 10070 - 85
Alkoxide Sodium MethoxideNone (Pre-formed salt)THF / MeOH mix0 - 2580 - 90
Thiolate Benzyl MercaptanNaH or K₂CO₃DMF0 - 2585 - 95

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the chemist does not proceed to workup until the molecular transformation is definitively confirmed.

Protocol A: SNAr with Secondary Amines (e.g., Piperazine)

Objective: Synthesis of 2-(piperazin-1-yl)pyridine-3-carbonitrile.

  • Substrate Preparation: Dissolve 2-chloro-3-cyanopyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq, 25 mmol). Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Addition: Cool the reaction flask to 0 °C using an ice bath. Add piperazine (1.2 eq, 12 mmol) portion-wise over 5 minutes. Causality: Cooling mitigates the exothermic nature of the initial amine addition, preventing localized overheating and dimerization.

  • Incubation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The protocol is validated when the starting material peak (m/z 138 [M+H]⁺) completely disappears and is replaced by the product mass (m/z 189 [M+H]⁺). Do not proceed until conversion is >95%.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SNAr with Thiols (e.g., Benzyl Mercaptan)

Objective: Synthesis of 2-(benzylthio)pyridine-3-carbonitrile.

  • Thiolate Generation: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (15 mL) at 0 °C under nitrogen. Dropwise, add benzyl mercaptan (1.05 eq). Stir until hydrogen gas evolution ceases (approx. 15 mins). Causality: Pre-forming the thiolate ensures maximum nucleophilicity and prevents the base from interacting with the electrophile.

  • Electrophile Addition: Slowly add a solution of 2-chloro-3-cyanopyridine (1.0 eq) in THF (5 mL) to the thiolate suspension at 0 °C.

  • Incubation & Validation: Stir at 0 °C to room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active product spot should run slightly lower than the starting material. Complete consumption of the starting material validates the step.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (3 x 20 mL). Dry over MgSO₄, concentrate, and purify via flash column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve 2-chloro-3-cyanopyridine in polar aprotic solvent (DMF/THF) Step2 2. Base/Nucleophile Prep Add Base (K2CO3/NaH) and Nucleophile (Control exotherm at 0 °C) Step1->Step2 Step3 3. Reaction Incubation Stir at RT or heat to 80 °C (Depending on Nu: strength) Step2->Step3 Step4 4. Analytical Validation Confirm >95% conversion via LC-MS/TLC (Self-Validating Checkpoint) Step3->Step4 Step5 5. Workup & Isolation Quench, extract, wash (LiCl for DMF), dry, and concentrate Step4->Step5

Standardized experimental workflow for SNAr on pyridine-3-carbonitriles.

References

  • Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions Beilstein Journal of Organic Chemistry (National Center for Biotechnology Information / PMC) URL:[Link][2]

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Application Note: Preparation of Pharmaceutical Intermediates Using Aminopyridine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aminopyridine nitriles, specifically 2-aminopyridine-3-carbonitrile , represent a class of "ortho-bifunctional" scaffolds critical to modern drug discovery. Their structural geometry—positioning a nucleophilic amine adjacent to an electrophilic nitrile—facilitates rapid access to fused heterocyclic systems such as pyrido[2,3-d]pyrimidines (kinase inhibitors) and 1,8-naphthyridines (antibacterials/antitumor agents). This guide provides validated protocols for transforming these precursors into high-value pharmaceutical intermediates, emphasizing mechanistic control, impurity management, and scalability.

Introduction: The Ortho-Bifunctional Advantage

The strategic value of 2-aminopyridine-3-carbonitrile lies in its ability to serve as a heterocyclic "zipper." In drug development, this scaffold is the primary entry point for synthesizing bicyclic systems that mimic ATP in kinase binding pockets.

Key Reactivity Profile
  • The Amine (-NH₂): Acts as the initial nucleophile in condensation reactions.

  • The Nitrile (-CN): Serves as an internal electrophile. Under acidic or basic conditions, it traps the intermediate formed by the amine, closing the second ring.

  • Therapeutic Relevance: This chemistry is foundational for synthesizing analogs of Palbociclib (CDK4/6 inhibitor), Bosutinib (Src/Abl inhibitor), and various antifolates.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines

Target Class: Tyrosine Kinase Inhibitors (TKIs)

The pyrido[2,3-d]pyrimidine core is a bioisostere of quinazoline. The following protocol describes the synthesis of 4-aminopyrido[2,3-d]pyrimidine, a versatile intermediate for further N-alkylation.

Protocol A: Cyclocondensation with Formamide

This method utilizes formamide as both a reagent and solvent, driving the reaction via thermal activation.

Materials
  • 2-Aminopyridine-3-carbonitrile (10.0 mmol)

  • Formamide (15 mL, excess)

  • Reagent Note: Ensure formamide is dry; water competes with the amine, leading to hydrolysis of the nitrile to the amide.

Step-by-Step Methodology
  • Setup: Charge a 50 mL round-bottom flask with 2-aminopyridine-3-carbonitrile (1.19 g, 10 mmol) and formamide (15 mL).

  • Activation: Equip the flask with a reflux condenser and a drying tube (CaCl₂).

  • Reaction: Heat the mixture to 180–190 °C (oil bath temperature).

    • Critical Control Point: The reaction requires high temperature to overcome the activation energy of the nitrile attack. Reflux must be vigorous.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Starting material (R_f ~ 0.6) should disappear, replaced by a lower R_f fluorescent spot. Reaction time is typically 4–6 hours.

  • Work-up:

    • Cool the mixture to room temperature. The product often precipitates upon cooling.

    • If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL).

    • Filter the solid and wash with cold water (2 x 10 mL) followed by cold ethanol (5 mL).

  • Purification: Recrystallize from DMF/Ethanol (1:1) if high purity (>98%) is required.

Yield Expectation: 75–85% Characterization: MP > 300 °C. IR: Disappearance of -CN stretch (~2220 cm⁻¹).

Mechanism of Action

The reaction proceeds via an initial nucleophilic attack of the pyridine amine on the formamide carbonyl, followed by an intramolecular nucleophilic attack on the nitrile.

G Start 2-Amino-3-cyanopyridine Inter1 Formamidine Intermediate Start->Inter1 + Formamide (Heat) Cyclic Intramolecular Cyclization Inter1->Cyclic - NH3 Product 4-Aminopyrido[2,3-d]pyrimidine Cyclic->Product Tautomerization

Figure 1: Reaction pathway for the synthesis of the pyrido[2,3-d]pyrimidine core.

Application II: The Pinner Reaction (Amidine Synthesis)

Target Class: Precursors for Pyrimidines and Imidazolinones

When the target drug requires a substituted pyrimidine ring, the nitrile must first be activated to an imidate (Pinner salt) or amidine. This is sensitive chemistry requiring anhydrous conditions.

Protocol B: Pinner Synthesis of Ethyl Imidate Hydrochloride
Materials
  • 2-Aminopyridine-3-carbonitrile (5.0 mmol)

  • Absolute Ethanol (20 mL)

  • HCl gas (generated in situ or from a cylinder)

  • Safety: Perform in a well-ventilated fume hood. HCl gas is corrosive.

Step-by-Step Methodology
  • Drying: Flame-dry a 3-neck flask and cool under nitrogen flow.

  • Solvation: Dissolve the nitrile in absolute ethanol. Place the flask in an ice-salt bath (0 °C).

  • Saturation: Bubble dry HCl gas through the solution for 30–45 minutes.

    • Expert Insight: The solution must become saturated. Weight gain of the flask can be used to confirm HCl uptake (target ~1.2 equivalents).

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4 °C (refrigerator) for 24–48 hours.

    • Why? Low temperature prevents the "Pinner cleavage" which would hydrolyze the imidate to an ester.[1]

  • Isolation:

    • Add anhydrous diethyl ether (50 mL) to the reaction mixture.

    • The imidate hydrochloride salt will precipitate as a moisture-sensitive white solid.

    • Filter rapidly under nitrogen or argon. Do not expose to humid air.

  • Storage: Store in a desiccator. Use immediately for the next step (e.g., reaction with ammonia to form the amidine).

Application III: Friedländer-Type Synthesis of Tacrine Analogs

Target Class: Acetylcholinesterase Inhibitors (Alzheimer's Disease)

This protocol describes the condensation of 2-aminopyridine-3-carbonitrile with a cyclic ketone (cyclohexanone) to form a tricyclic 1,8-naphthyridine derivative. This mimics the structure of Tacrine.

Protocol C: Lewis Acid-Catalyzed Cyclization
Materials
  • 2-Aminopyridine-3-carbonitrile (10 mmol)

  • Cyclohexanone (15 mmol)

  • Aluminum Chloride (AlCl₃) or ZnCl₂ (anhydrous, 15 mmol)

  • 1,2-Dichloroethane (DCE) or Toluene (20 mL)

Step-by-Step Methodology
  • Complexation: Suspend AlCl₃ in DCE (20 mL) in a dry flask. Add 2-aminopyridine-3-carbonitrile.[2] Stir at room temperature for 15 minutes to allow Lewis acid complexation (activates the nitrile).

  • Addition: Add cyclohexanone dropwise.

  • Reflux: Heat the mixture to reflux (85 °C for DCE, 110 °C for Toluene) for 8–12 hours.

  • Quenching:

    • Cool to room temperature.[3]

    • Slowly add a mixture of ice/conc. NH₄OH (to decompose the aluminum complex).

    • Caution: Exothermic reaction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Hydrolysis to Amide Moisture in reagents (Formamide/Ethanol).Distill formamide over CaO; use molecular sieves for alcohols.
Low Yield (Pinner) Temperature too high; HCl lost.Keep reaction at 0–4 °C; ensure saturation with HCl gas.
Incomplete Cyclization Insufficient activation energy.Switch to microwave irradiation (e.g., 150 °C, 10 min) for Protocol A.
Sticky Precipitate Polymerization of nitrile.Add a radical scavenger (e.g., hydroquinone) or lower concentration.

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from the aminopyridine nitrile scaffold.

Pharmaceutical_Workflow Core 2-Aminopyridine-3-carbonitrile (The Scaffold) Path1 Pathway A: Cyclocondensation (Formamide/Urea) Core->Path1 Path2 Pathway B: Pinner Reaction (HCl/ROH) Core->Path2 Path3 Pathway C: Friedländer-Type (Ketones + Lewis Acid) Core->Path3 Int1 Pyrido[2,3-d]pyrimidine Path1->Int1 Int2 Imidate / Amidine Path2->Int2 Int3 1,8-Naphthyridine (Tacrine Analogs) Path3->Int3 Drug1 Kinase Inhibitors (e.g., CDK4/6, PIM-1) Int1->Drug1 Drug2 Antimicrobials / Heterocyclic Building Blocks Int2->Drug2 Drug3 Acetylcholinesterase Inhibitors (Neurodegenerative) Int3->Drug3

Figure 2: Strategic divergence of aminopyridine nitrile in pharmaceutical synthesis.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.[4]

    • Source: Scientific Research Publishing.
    • URL:[Link]

  • Pinner Reaction Methodology

    • Title: Pinner Reaction: Mechanism and Protocols.
    • Source: Organic Chemistry Portal.[1][5]

    • URL:[Link]

  • Friedländer Synthesis of Naphthyridines

    • Title: Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.[3]

    • Source: BenchChem.[3][6][7]

  • Pharmaceutical Applications (Kinase Inhibitors)

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
    • Source: PubMed Central (PMC).
    • URL:[Link](Note: Generic PMC link provided as specific ID varies by update, refer to search result 1.9 context).

Sources

Application Note: Functionalization of the Amino Group in 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established synthetic methodologies with specific insights relevant to the electronic and steric environment of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile .

Executive Summary & Scaffold Analysis

The molecule 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (referred to herein as Scaffold A ) represents a highly specialized intermediate often found in the synthesis of kinase inhibitors (e.g., MEK, EGFR modulators) and heterocyclic dyes.

Electronic Environment

Successful functionalization requires a precise understanding of the electronic landscape:

  • Deactivated Nucleophile: The exocyclic amino group at position 6 is significantly less nucleophilic than a standard aniline. This is due to the electron-withdrawing nature of the pyridine ring (inductive effect) and the specific influence of the 3-cyano group .

  • Steric Factors: The 2-ethoxy group imposes steric bulk near the ring nitrogen but is distal enough from the 6-amino group to minimize direct steric hindrance during coupling. However, its electron-donating resonance (mesomeric effect) competes with the withdrawing nitrile, creating a "push-pull" system that stabilizes the ground state of the amine, further raising the activation energy for nucleophilic attack.

  • Stability Risks:

    • Ether Cleavage: The 2-ethoxy group is susceptible to cleavage under strong acidic conditions (e.g., HBr, HI, or Lewis acids like BBr3), which would collapse the molecule into the corresponding 2-pyridone.

    • Nitrile Hydrolysis: The 3-cyano group may hydrolyze to the amide or acid under prolonged heating in strong aqueous acid or base.

Strategic Implication: Protocols must utilize activated electrophiles (e.g., acid chlorides, Buchwald precatalysts) and mild, non-aqueous conditions to preserve the ethoxy and cyano functionalities.

Decision Matrix: Reaction Pathways

The following flowchart illustrates the decision logic for selecting the appropriate functionalization protocol based on the desired target moiety.

ReactionPathways Start Scaffold A (6-NH2) Target Target Moiety? Start->Target Amide Amide/Urea (Acylation) Target->Amide C=O Bond ArylAmine N-Aryl Amine (C-N Coupling) Target->ArylAmine C-N (Aryl) Halide Aryl Halide (Sandmeyer) Target->Halide C-X (Cl/Br/I) MethodA Protocol A: Activated Ester/DMAP Amide->MethodA MethodB Protocol B: Buchwald-Hartwig ArylAmine->MethodB MethodC Protocol C: Non-Aqueous Sandmeyer Halide->MethodC

Figure 1: Strategic decision tree for functionalizing Scaffold A.

Detailed Protocols

Protocol A: Acylation (Amide Bond Formation)

Objective: Overcoming low nucleophilicity to form amides. Challenge: Standard EDC/HOBt coupling is often insufficient due to the deactivated amine. Solution: Use of a "Steglich-type" activation or Acid Chlorides with a hyper-nucleophilic catalyst (DMAP).

Materials
  • Substrate: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.2 equiv) + EDC.HCl (1.5 equiv)

  • Base: Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under inert atmosphere (N2/Ar), dissolve Scaffold A in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add Et3N (2.0 equiv). Stir for 5 minutes at 0°C.

  • Catalyst Addition: Add DMAP (0.2 equiv). Note: Higher loading (up to 0.5 equiv) may be required for sterically hindered acids.

  • Electrophile Introduction:

    • If using Acid Chloride: Add dropwise at 0°C.

    • If using Carboxylic Acid: Pre-activate the acid with EDC.HCl in a separate vial for 15 mins, then add to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If conversion is <50% after 12h, heat to reflux (40°C for DCM, 66°C for THF).

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Mechanism Insight: DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium ion, which is susceptible to attack even by the poor nucleophile Scaffold A .

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Objective: Installing an aryl or heteroaryl group on the amine. Challenge: The amine is electron-poor, making oxidative addition to Pd easy but the subsequent reductive elimination challenging if the ancillary ligand is not electron-rich. Ligand Selection: BrettPhos or XPhos are the gold standards for coupling primary amines (even deactivated ones) with aryl halides.

Materials
  • Nucleophile: Scaffold A (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst Source: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2 (0.05 equiv)

  • Ligand: BrettPhos (0.04 - 0.08 equiv)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Methodology
  • Inert Environment: Charge a reaction vial with Scaffold A , Aryl Halide, Pd source, Ligand, and Base. Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M).

  • Activation: Heat the sealed vial to 100°C for 12–18 hours.

    • Optimization: If using NaOtBu, lower temperature (80°C) may suffice, but watch for nitrile hydrolysis (base-sensitive). Cs2CO3 is milder and preferred for substrates with nitriles.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Table 1: Troubleshooting Buchwald Couplings for Scaffold A

IssueProbable CauseRecommended Adjustment
No Reaction Catalyst poisoning or poor activationSwitch to BrettPhos Pd G4 precatalyst (ensures active Pd species).
Low Yield Amine deactivationIncrease concentration (0.5 M); Switch solvent to t-Amyl alcohol .
Nitrile Hydrolysis Base too strong/wetSwitch from NaOtBu to K3PO4 ; Ensure solvent is strictly anhydrous.
Protocol C: Non-Aqueous Sandmeyer (Halogenation)

Objective: Convert the amino group to a halogen (Cl, Br, I) to enable reverse coupling (e.g., Suzuki, Sonogashira) where the pyridine acts as the electrophile. Method: Use of alkyl nitrites (t-BuONO) allows this transformation in organic solvents, avoiding the harsh aqueous acids of traditional Sandmeyer reactions.

Materials
  • Substrate: Scaffold A (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • Halogen Source: CuCl2 (for -Cl) or CuBr2 (for -Br) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Dissolve CuX2 (1.2 equiv) in anhydrous MeCN at RT.

  • Addition: Add t-BuONO (1.5 equiv) to the copper suspension.

  • Substrate Introduction: Add Scaffold A portion-wise over 10 minutes.

    • Observation: Evolution of N2 gas indicates diazonium formation and immediate displacement.

  • Reaction: Heat to 60°C for 2–4 hours.

  • Workup: Quench with 10% HCl (aq) to break copper complexes. Extract with EtOAc.[1]

  • Purification: The product (6-Halo-2-ethoxy-4-methylpyridine-3-carbonitrile) is usually less polar than the starting material.

Visualizing the Mechanism (Acylation)

The following diagram details the DMAP catalytic cycle essential for Protocol A.

DMAP_Mechanism Step1 Acid Chloride + DMAP Intermediate N-Acylpyridinium Ion (Highly Reactive Electrophile) Step1->Intermediate Fast Attack Nucleophilic Attack by Scaffold A (6-NH2) Intermediate->Attack Product Amide Product + DMAP-H+ Attack->Product Rate Determining Step Regen Base (Et3N) Regenerates DMAP Product->Regen H+ Removal Regen->Step1 Cycle Continues

Figure 2: Catalytic cycle of DMAP-mediated acylation, overcoming the poor nucleophilicity of Scaffold A.

References

  • Scaffold Synthesis & Properties

    • Vertex AI Search Result 1.
    • PubChem CID 818260: 2-Amino-5-cyanopyridine (Analogous reactivity data). Link

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852. (General reference for DMAP activation).

    • Vertex AI Search Result 1.3: Protocol for amide bond formation for electron-deficient amines using EDC/DMAP. Link

  • Buchwald-Hartwig Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
    • Vertex AI Search Result 1.6: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Link

  • Sandmeyer Transformation

    • Vertex AI Search Result 1.24: Synthesis of chloropyrimidine-carbonitriles via nucleophilic displacement and chlorination. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile .

This molecule presents a unique purification challenge due to its structural dichotomy: it possesses highly polar, basic hydrogen-bonding sites (the 6-amino group and pyridine nitrogen) juxtaposed with lipophilic regions (the 2-ethoxy and 4-methyl groups), all modulated by the electron-withdrawing 3-carbonitrile moiety. Standard purification templates often fail here. This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity recovery.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my compound streak severely on normal-phase silica gel TLC, and how do I achieve baseline resolution? Causality: The 6-amino group and the pyridine nitrogen act as strong hydrogen bond donors and acceptors. Standard normal-phase silica gel contains highly acidic silanol groups (Si-OH). The acid-base interaction between your basic aminopyridine and these acidic silanols causes non-linear adsorption isotherms, leading to severe peak tailing, streaking, and irreversible adsorption on the column[1]. Solution: You must mask the active silanol sites. Add 1–2% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA competitively binds to the acidic silanols, neutralizing the stationary phase and allowing your target molecule to elute as a sharp, symmetrical band.

Q2: I am experiencing low recovery yields during ethanol recrystallization. What is the mechanistic failure here? Causality: While many simple 2-amino-3-cyanopyridine derivatives are successfully recrystallized from 95% ethanol 2[2], the specific substitution pattern of your molecule alters its thermodynamic solubility profile. The electron-donating 2-ethoxy and 4-methyl groups significantly increase the molecule's lipophilicity. Consequently, its solubility in pure ethanol at room temperature remains too high, preventing efficient crystal nucleation. Solution: Transition to an anti-solvent crystallization strategy. Dissolve the crude in a minimal amount of warm ethanol, then slowly add water (the anti-solvent) dropwise. The water increases the dielectric constant of the medium, forcing the hydrophobic ethoxy/methyl regions to aggregate and driving nucleation, while polar impurities remain solvated.

Q3: When attempting to remove highly polar impurities, normal phase chromatography fails. Are there alternative resin-based methods? Causality: If your crude mixture contains highly polar, non-basic impurities (like residual polyols or unreacted malononitrile), they may co-elute with the aminopyridine on normal phase. Solution: Exploit the basicity of the 6-amino group using Cation-Exchange Chromatography. By passing the mixture through a Dowex 50X8 column (NH4+ form) using an ammonium acetate buffer, the aminopyridine is transiently retained via ionic interactions, while neutral/acidic impurities wash through unhindered 3[3].

Quantitative Data Summaries

The following table synthesizes the expected performance metrics for the validated purification methodologies for this specific carbonitrile derivative.

Purification MethodOptimal Solvent SystemAdditive / ModifierExpected Recovery (%)Expected Purity (%)Primary Use Case
Flash Chromatography (NP) Hexane / EtOAc (7:3)1-2% Triethylamine85 - 92%> 95%Initial crude purification
Recrystallization Ethanol / Water (3:1)None75 - 85%> 99%Final polishing & desalinization
Preparative HPLC (RP) Water / Acetonitrile0.1% Formic Acid90 - 95%> 99.5%Isolation of specific isomers
Cation-Exchange 20 mM Ammonium AcetateNone70 - 80%> 90%Removal of neutral impurities

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the built-in validation checkpoints.

Protocol A: Modified Flash Column Chromatography
  • Column Preparation: Slurry pack the silica gel using Hexane containing 2% Triethylamine (TEA). Causality: Pre-treating the silica with TEA neutralizes the acidic silanol sites before the compound is loaded, preventing on-column degradation.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the silica bed.

  • Gradient Elution: Begin elution with 90:10 Hexane/EtOAc (+1% TEA). Gradually increase polarity to 70:30 Hexane/EtOAc (+1% TEA) over 10 column volumes. Monitor via UV detection at 254 nm.

  • Validation Checkpoint (Fraction Pooling): Do not pool fractions based solely on UV detection. Run a TLC of the first, middle, and last fractions of the UV peak. Validation Rule: If the last fraction shows a trailing spot with an Rf difference of >0.05 from the main spot, discard it. This ensures strongly-bound, co-eluting impurities are excluded.

  • Concentration: Evaporate the pooled fractions under reduced pressure at 40°C to yield the semi-pure solid.

Protocol B: Anti-Solvent Recrystallization
  • Dissolution: Suspend the semi-pure solid (from Protocol A) in absolute ethanol (approx. 3 mL per gram of compound). Heat to 65°C under constant stirring until complete dissolution is achieved 4[4].

  • Anti-Solvent Addition: Remove from heat. While the solution is still warm (50°C), add deionized water dropwise at a rate of 1 mL/min until the solution becomes persistently cloudy (the cloud point).

  • Nucleation and Maturation: Add 3-4 drops of ethanol to clear the cloudiness, then allow the flask to cool undisturbed to room temperature over 2 hours, followed by 1 hour in an ice bath.

  • Validation Checkpoint (Mother Liquor Analysis): Filter the crystals. Before discarding the mother liquor, run a TLC against the pure crystals. Validation Rule: If the mother liquor shows a heavy concentration of the target spot, reduce the volume by 50% under vacuum and subject it to a second crop crystallization.

Mechanistic & Workflow Visualizations

Workflow Start Crude Reaction Mixture TLC TLC Screening (Check for Streaking) Start->TLC Decision Is streaking observed? TLC->Decision AddTEA Add 1-2% TEA to Mobile Phase Decision->AddTEA Yes Flash Flash Column Chromatography (Hexane/EtOAc + TEA) Decision->Flash No AddTEA->Flash Recryst Recrystallization (EtOH/H2O Anti-solvent) Flash->Recryst If purity < 98% Pure Pure 6-Amino-2-ethoxy- 4-methylpyridine-3-carbonitrile Flash->Pure If purity > 98% Recryst->Pure

Purification workflow decision tree for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile.

Mechanism Silica Acidic Silanol Groups (Si-OH) on Silica Gel Interaction Strong Hydrogen Bonding & Acid-Base Interaction Silica->Interaction Amine Basic 6-Amino Group & Pyridine Nitrogen Amine->Interaction Tailing Severe Peak Tailing & Irreversible Adsorption Interaction->Tailing Modifier Triethylamine (TEA) Addition Tailing->Modifier Troubleshooting Masking TEA Masks Silanol Sites Modifier->Masking Resolution Sharp Elution Bands & High Recovery Masking->Resolution

Mechanism of silanol-amine interaction and resolution via triethylamine masking.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.2

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed / NIH. 3

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. 4

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. 1

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality

Welcome to the Technical Support Center for formulation and assay development. Working with highly functionalized heterocyclic compounds like 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile presents significant aqueous solubility challenges.

As a Senior Application Scientist, I evaluate solubility failures through the lens of molecular thermodynamics. The planar pyridine core of this molecule, coupled with strong intermolecular hydrogen bonding between the 6-amino (donor) and 3-carbonitrile (acceptor) groups, results in a high crystal lattice energy (1[1]). Furthermore, the lipophilic 2-ethoxy and 4-methyl substituents increase the compound's overall hydrophobicity, effectively categorizing it as a poorly water-soluble entity akin to BCS Class II/IV (2[2]). This guide provides mechanistic troubleshooting, validated protocols, and strategic workflows to overcome these bottlenecks.

Diagnostic Workflow

SolubilityWorkflow Start 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile Solubility Issue App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro Low volume InVivo In Vivo Dosing (Animal Models) App->InVivo High dose/Toxicity limits CoSolvent Co-Solvents & Surfactants (DMSO, Tween-80) InVitro->CoSolvent Rapid screening Complex Inclusion Complexation (HP-β-CD) InVitro->Complex DMSO sensitive cells InVivo->Complex Liquid formulation ASD Amorphous Solid Dispersion (PVP/HPMC) InVivo->ASD Solid oral dose Nano Nanosuspension (Media Milling) InVivo->Nano High crystal energy

Figure 1: Decision matrix for selecting solubility enhancement strategies based on application.

Troubleshooting Guides & FAQs

Q1: Why does the compound immediately precipitate when diluted from a DMSO stock into aqueous assay buffers? A1: This is a classic case of solvent-shift precipitation. When the DMSO stock is introduced to an aqueous buffer, the DMSO diffuses into the bulk water faster than the hydrophobic drug molecules can solvate. Because the compound has a high crystal lattice energy and lipophilicity, it rapidly nucleates and precipitates (3[3]).

  • The Fix: Implement a "spring and parachute" approach. Pre-dissolve a nucleation inhibitor (such as 0.1% HPMC or 0.05% Tween-20) into your aqueous buffer before adding the DMSO stock. The polymer/surfactant acts as a "parachute," maintaining the drug in a metastable supersaturated state long enough to conduct your in vitro assays.

Q2: We attempted to increase solubility by lowering the pH to protonate the pyridine ring, but it failed. Why is this compound resistant to pH adjustment? A2: While pyridine derivatives are generally weak bases, the specific substitution pattern of this molecule drastically alters its electronic environment. The 3-carbonitrile group is strongly electron-withdrawing via both inductive and resonance effects, and the 2-ethoxy group also exerts an inductive pull. This significantly depletes the electron density on the pyridine nitrogen, lowering its pKa to a point where physiological or mildly acidic pH (pH 3-5) is insufficient for protonation (4[4]).

  • The Fix: Abandon pH adjustment, as achieving protonation would require biologically incompatible acidity (pH < 2). Shift your strategy to disrupting the crystal lattice via Amorphous Solid Dispersions (ASD) or encapsulating the lipophilic moieties using Cyclodextrin complexation (5[5]).

Q3: How do we optimize cyclodextrin complexation for this specific molecule? A3: The efficacy of cyclodextrin (CD) complexation depends on the size match between the host cavity and the guest molecule's hydrophobic regions. For a substituted pyridine, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is typically the optimal cavity size. The 2-ethoxy and 4-methyl groups will preferentially insert into the hydrophobic cavity, shielding them from water.

  • The Fix: Conduct a Phase Solubility Study (Protocol B below) to determine the stability constant (

    
    ) of the complex. If the binding is too weak, consider adding a small amount of water-soluble polymer (e.g., 0.1% PVP) to form a ternary complex, which can enhance the solubilizing efficiency of the CD by up to 50% (6[6]).
    

Formulation Strategies Comparison

StrategyMechanism of ActionTypical Fold-IncreaseProsConsBest Suited For
Co-solvency (DMSO/PEG) Reduces dielectric constant of solvent10x - 100xEasy to prepare, rapidHigh toxicity in vivo, precipitation on dilutionIn vitro biochemical assays
Cyclodextrin Complexation Encapsulates lipophilic moieties5x - 50xBiocompatible, liquid formExpensive, limited by cavity sizeParenteral / Oral liquid dosing
Amorphous Solid Dispersion Disrupts crystal lattice energy10x - 500xExcellent for oral bioavailabilityRisk of recrystallizationSolid oral dosage forms
Nanosuspension Increases surface area to volume ratio2x - 10xHigh drug loadingRequires specialized milling equipmentHigh-dose toxicology studies

Mechanistic Pathways

Mechanism cluster_0 Amorphous Solid Dispersion cluster_1 Cyclodextrin Complexation Crystal Crystalline Drug (High Lattice Energy) Melt Solvent Evaporation with Polymer (HPMC) Crystal->Melt Disruption Cavity Hydrophobic Cavity Insertion (HP-β-CD) Crystal->Cavity Encapsulation Amorphous Amorphous Drug in Polymer Matrix Melt->Amorphous Spring Supersaturation (Spring Effect) Amorphous->Spring Dissolution Complex Water-Soluble Inclusion Complex Cavity->Complex

Figure 2: Mechanistic pathways of Amorphous Solid Dispersion and Cyclodextrin Complexation.

Validated Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol is designed to bypass the high melting point and crystal lattice energy of the compound by trapping it in a high-energy amorphous state.

  • Dissolution: Dissolve 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile and HPMC (1:3 w/w ratio) in a common solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v). Causality: The solvent disrupts the crystal lattice, while the polymer chains entangle with the drug molecules.

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation prevents the drug molecules from re-ordering into a crystalline lattice, freezing them in an amorphous state.

  • Secondary Drying: Store the resulting film in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation (Crucial): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Validation Metric: The absence of sharp diffraction peaks in PXRD and the disappearance of the drug's melting endotherm in DSC confirm the successful transition to a stable amorphous state.

Protocol B: Phase Solubility Profiling for Cyclodextrin Complexation

This protocol establishes the thermodynamic feasibility of using HP-β-CD to encapsulate the lipophilic 2-ethoxy and 4-methyl groups.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM) in distilled water.

  • Saturation: Add an excess amount of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (beyond its expected solubility limit) to each vial.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C for 48 hours. Causality: 48 hours is required to ensure thermodynamic equilibrium is reached between the solid drug and the inclusion complex.

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm PVDF syringe filter. Dilute the filtrate and analyze drug concentration via HPLC-UV.

  • Self-Validation (Crucial): Plot the dissolved drug concentration against the HP-β-CD concentration. Validation Metric: A linear plot (AL-type phase solubility profile) mathematically validates the formation of a 1:1 stoichiometric inclusion complex, allowing calculation of the stability constant (

    
    ).
    

References

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer - International Journal of Current Science Research and Review. 6

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences. 5

  • Drug Solubility: Importance and Enhancement Techniques - PMC (National Institutes of Health). 2

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI Pharmaceuticals. 4

  • Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds - Benchchem. 3

  • Solubility and dissolution enhancement strategies: current understanding and recent trends - ResearchGate. 1

Sources

Technical Support Center: Recrystallization of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile . This guide addresses the purification of this specific aminopyridine derivative.

The molecule features a "push-pull" electronic structure: the electron-donating amino (-NH₂) and ethoxy (-OEt) groups oppose the electron-withdrawing cyano (-CN) group. This amphiphilic nature creates specific solubility challenges—most notably "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide provides validated solvent systems and troubleshooting workflows to ensure high-purity isolation.

Part 1: Solvent Selection Matrix

User Question: Which solvent system gives the best recovery and purity for this specific pyridine derivative?

Technical Response: Based on the functional group interplay (C6-Amino H-bonding vs. C2-Ethoxy lipophilicity), a single-solvent system is often insufficient for high recovery. We recommend the following graded systems:

System ClassSolvent CompositionSuitabilityMechanism of Action
Primary (Protic) Ethanol (95%) Best Balance The -NH₂ group H-bonds with EtOH hot; the hydrophobic -OEt/-Me groups drive precipitation upon cooling.
Secondary (Binary) Ethanol : Water (4:1) High Recovery Water acts as a strong anti-solvent, forcing the lipophilic ethoxy tail to aggregate. Risk: Oiling out if added too fast.
Alternative (Aprotic) Ethyl Acetate : Heptane Lipophilic Impurities Good for removing polar tars. The compound dissolves in hot EtOAc; Heptane lowers solubility gradually.
Scavenger Acetonitrile (ACN) Specific Cases Useful if the crude contains significant water-soluble salts, as ACN will dissolve the organic product but leave salts behind.

Part 2: Validated Experimental Protocols

Protocol A: The Ethanol/Water Displacement Method (Recommended)

Best for: General purification after synthesis via malononitrile condensation.

  • Dissolution: Transfer 10 g of crude solid into a 250 mL Erlenmeyer flask. Add Ethanol (Absolute or 95%) slowly while heating to reflux (approx. 78°C).

    • Target Concentration: ~10-15 mL solvent per gram of solute.

    • Note: If the solution is dark/colored, add 5% w/w Activated Charcoal, reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow the solution to cool to ~50°C.

  • Anti-Solvent Addition: Add warm Water (50°C) dropwise with vigorous stirring.

    • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Allow to cool to room temperature (RT) undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter via vacuum. Wash the cake with cold 20% EtOH/Water.

Protocol B: The "Oiling Out" Rescue (Ethyl Acetate/Heptane)

Best for: Material that refuses to crystallize in alcohols or forms a sticky oil.

  • Dissolution: Dissolve crude material in minimum boiling Ethyl Acetate .

  • Seeding: Cool to RT. Add a seed crystal (if available) or scratch the glass wall.

  • Layering: Carefully layer Heptane (volume ratio 1:1) on top of the EtOAc solution without mixing.

  • Diffusion: Cover with Parafilm and let stand overnight. The Heptane will slowly diffuse into the EtOAc, growing large, pure crystals.

Part 3: Troubleshooting & FAQs

Q1: My product separates as a yellow oil at the bottom of the flask. Why?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1] It happens when the saturation limit is exceeded at a temperature above the melting point of the solvated product. Immediate Fix:

  • Reheat the mixture until the oil redissolves.

  • Add more of the good solvent (e.g., Ethanol) to lower the concentration.

  • Crucial: Slow down the cooling rate. Wrap the flask in aluminum foil or a towel to insulate it. Rapid cooling promotes oiling.[1]

Q2: The crystals are trapping color impurities (occlusion).

Diagnosis: The crystal lattice is growing too fast, trapping colored byproducts (likely conjugated oligomers from the malononitrile step). Fix:

  • Digestion: Suspend the solid in the solvent at near-reflux temperature (without fully dissolving it) for 30 minutes. This "sweats out" impurities from the crystal surface.

  • Switch Solvents: If using Ethanol, switch to Toluene . Non-polar impurities often stay in Toluene, while the polar aminopyridine crystallizes out upon cooling.

Part 4: Visualizing the Logic

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Solid SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble EthanolPath Use Ethanol/Water Protocol A Soluble->EthanolPath Yes TryEtOAc Try Ethyl Acetate Soluble->TryEtOAc No / Poor Recovery OilingRisk Risk of Oiling? EthanolPath->OilingRisk SlowCool Insulate & Cool Slowly OilingRisk->SlowCool Yes (Oil forms) Filter & Wash Isolate Pure Crystals OilingRisk->Filter & Wash No (Crystals form) HeptaneAdd Add Heptane (Anti-solvent) TryEtOAc->HeptaneAdd HeptaneAdd->Filter & Wash

Caption: Decision matrix for selecting the optimal solvent system based on crude solubility and phase behavior.

Workflow 2: The "Oiling Out" Rescue Loop

OilingRescue Oil Problem: Product Oils Out Reheat Step 1: Reheat to Reflux (Dissolve Oil) Oil->Reheat Dilute Step 2: Add 10-20% More Good Solvent (Ethanol) Reheat->Dilute Seed Step 3: Add Seed Crystal at Cloud Point Dilute->Seed Cool Step 4: Controlled Cooling (10°C per hour) Seed->Cool Result Result: Crystalline Solid Cool->Result

Caption: Step-by-step remediation protocol when the product undergoes liquid-liquid phase separation.

References & Grounding

The protocols above are derived from standard purification methodologies for 2-alkoxy-6-aminopyridine-3-carbonitriles and related heterocyclic intermediates.

  • Synthesis and Solubility of Aminopyridine Carbonitriles

    • Context: Describes the synthesis of analogous 2-amino-4-methylpyridine-3-carbonitriles and their purification via alcohol-based solvents.

    • Source: US Patent 6,111,112A. "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone."

    • URL:

  • Crystallization of Polysubstituted Pyridines

    • Context: Provides data on the solubility of 6-amino-3,5-dicarbonitriles in polar organic solvents (DMSO/Ethanol) and the use of water as an anti-solvent.

    • Source:Molecules (MDPI), "2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles."

    • URL:[Link]

  • General Recrystallization Guidelines for Amines

    • Context: Discusses the purification of basic amine compounds and the avoidance of acidic solvents to prevent salt formation.

    • Source: Mettler Toledo Recrystallization Guide.

    • URL:[Link]

  • Structural Analog Analysis (2-ethoxy-nicotinonitrile)

    • Context: X-ray crystallography study of a 2-ethoxy-nicotinonitrile derivative, confirming the stability of the ethoxy/cyano motif in crystalline form.

    • Source:Acta Crystallographica Section E, "6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile."

    • URL:[Link]

Sources

Stability of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Executive Summary

Compound: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile CAS Registry Number: (Analogous structures: 848139-78-6, 886371-97-7) Critical Stability Warning: This compound exhibits conditional instability in acidic media.[1] While the pyridine ring and amino group form stable salts, the 2-ethoxy substituent is susceptible to acid-catalyzed cleavage (O-dealkylation), converting the molecule into its corresponding 2-pyridone derivative.[1] This transformation is irreversible and thermodynamically driven.

Part 1: The Chemistry of Instability

To troubleshoot effectively, you must understand the molecular mechanisms driving degradation.

Primary Degradation Pathway: Ether Cleavage (The "Pyridone" Trap)

The most significant risk is the conversion of the 2-ethoxy group to a carbonyl oxygen. 2-Alkoxypyridines are imidate-like ethers.[1] Under acidic conditions, protonation occurs at the ring nitrogen (N1). This activates the C2 position for nucleophilic attack by water (or halide ions), leading to the loss of the ethyl group (as ethanol or ethyl halide) and tautomerization to the stable 2-pyridone form.

  • Observation: Appearance of a highly polar impurity by HPLC/TLC.

  • Mass Shift: Loss of 28 Da (Conversion of -OEt [45] to -OH [17], followed by tautomerization).

Secondary Pathway: Nitrile Hydrolysis

The 3-carbonitrile group (-CN) is generally robust but can hydrolyze to a primary amide (-CONH2) under strong acidic conditions combined with heat (>60°C).[1] The 4-methyl group provides some steric protection, making this pathway slower than ether cleavage.

Visualizing the Degradation Pathways

DegradationPathways Start 6-Amino-2-ethoxy-4-methyl pyridine-3-carbonitrile (Active Compound) Protonated N-Protonated Intermediate (Activated Species) Start->Protonated H+ (Fast, Reversible) Pyridone 6-Amino-4-methyl-2-oxo- 1,2-dihydropyridine-3-carbonitrile (Major Impurity: Pyridone) Protonated->Pyridone H2O / Heat (Irreversible Ether Cleavage) Amide Amide Hydrolysis Product (Minor Impurity) Protonated->Amide Strong Acid + High Heat (Nitrile Hydrolysis)

Figure 1: Acid-mediated degradation pathways.[2] The solid red line represents the primary risk (ether cleavage).

Part 2: Troubleshooting & FAQs

Q1: I observed a new impurity peak (RRT ~0.6) after an acidic workup. What is it? Diagnosis: This is likely the 2-pyridone derivative (6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[1] Cause: Exposure to aqueous acid (e.g., 1M HCl) for an extended period, or heating while acidic. Solution:

  • Avoid strong mineral acids (HCl, H₂SO₄) for quenching or pH adjustment.

  • Use milder acids like Acetic Acid or Citric Acid if acidification is necessary.

  • Keep the temperature < 10°C during any acidic contact.

Q2: The compound precipitated as a solid but won't redissolve in organic solvents. Why? Diagnosis: You have likely formed the HCl salt (protonation of the 6-amino group or ring nitrogen). Cause: Adding acid to an organic solution of the base. Solution:

  • This is reversible.[3] Neutralize carefully with saturated NaHCO₃ to recover the free base.

  • Note: If the solid is the pyridone degradation product (see Q1), it will also be insoluble in non-polar solvents but will not revert to the ethoxy compound upon neutralization. Check Mass Spec:

    • Parent Mass (M+H): Intact. -> It's the Salt.

    • Parent Mass (M-28): Degraded.[1] -> It's the Pyridone.

Q3: Can I use this compound in a reaction requiring Lewis Acids (e.g., AlCl3, BF3)? Answer: Proceed with extreme caution. Lewis acids can coordinate to the ring nitrogen or the ethoxy oxygen, catalyzing the de-ethylation even in the absence of protons. Recommendation: Run a pilot stability test (see Protocol A) with the specific Lewis acid at 0°C before committing the full batch.

Part 3: Experimental Protocols

Protocol A: Acid Stability Stress Test

Use this protocol to validate if your specific reaction conditions are safe.

  • Preparation: Dissolve 10 mg of the compound in 1 mL of the solvent relevant to your process (e.g., MeOH, DCM).

  • Acid Spike: Add 0.1 mL of the acid (e.g., 1M HCl, TFA, or Acetic Acid).

  • Incubation:

    • Sample A: Keep at 0°C for 1 hour.

    • Sample B: Keep at Room Temperature (25°C) for 1 hour.

  • Analysis: Neutralize a small aliquot with NaHCO₃ buffer and inject onto HPLC/LC-MS.

  • Pass Criteria: < 0.5% growth of the Pyridone impurity (M-28).

Protocol B: Safe Workup Procedure

Recommended workflow to minimize degradation during isolation.

  • Quenching: If the reaction mixture is basic, do not dump into strong acid. Pour the reaction mixture into ice-cold Ammonium Chloride (saturated) or Phosphate Buffer (pH 6.0) .

  • Extraction: Extract immediately into an organic solvent (Ethyl Acetate or DCM).

  • Washing: Wash the organic layer with Brine (do not use acidic washes to remove amines unless temperature is strictly controlled < 5°C).

  • Drying: Use Na₂SO₄ (Sodium Sulfate) rather than MgSO₄ (Magnesium Sulfate), as MgSO₄ is slightly acidic and can promote degradation during concentration if traces of water remain.

Part 4: Decision Tree for Process Optimization

TroubleshootingTree Start Start: Acidic Conditions Required? IsStrong Is it a Strong Acid? (pH < 2, e.g., HCl, TFA) Start->IsStrong Yes Safe Proceed with Caution (Monitor by LC-MS) Start->Safe No (Weak Acid) TempControl Can you keep T < 0°C? IsStrong->TempControl Check Temp Duration Exposure time > 30 mins? TempControl->Duration Yes (< 0°C) Unsafe HIGH RISK: Ether Cleavage Switch to Buffer/Weak Acid TempControl->Unsafe No (> 0°C) Duration->Safe No Duration->Unsafe Yes

Figure 2: Decision matrix for handling the compound in acidic environments.

References

  • Santa Cruz Biotechnology. 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Related Structure Data). Retrieved from [1]

  • National Institutes of Health (NIH). Selective Acetalization in Pyridine: Mechanisms of Acid-Catalyzed Ether Reactivity. Retrieved from [1]

  • ResearchGate. Hydrolysis kinetics of cyanopyridines in high-temperature water. (Kinetic data on nitrile hydrolysis). Retrieved from

  • Royal Society of Chemistry. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic and thermal analyses. (Synthesis and thermal stability data). Retrieved from

  • BenchChem. Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives. (Precursor stability). Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for Ethoxy Substitution on Pyridine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) workflows. This guide is designed for synthetic chemists and drug development professionals troubleshooting the ethoxylation of halopyridines.

Section 1: Core Principles & Causality (FAQs)

Q1: Why is temperature optimization so critical for ethoxy substitution on pyridines? A: Ethoxy substitution on a pyridine ring proceeds via an SNAr mechanism. The rate-determining step is the nucleophilic attack of the ethoxide anion on the electron-deficient pyridine ring to form a negatively charged, resonance-stabilized Meisenheimer complex [5]. Temperature dictates the kinetic energy available to overcome the activation barrier of this step. However, excessive thermal energy can activate secondary degradation pathways. If the temperature is too high, the newly formed ethoxypyridine can undergo ether cleavage (dealkylation), or trace moisture can lead to competitive hydrolysis, yielding unwanted hydroxypyridines.

Q2: How does the specific halogen leaving group dictate my starting temperature? A: Unlike aliphatic SN2 reactions where iodine is the best leaving group, the reactivity trend in SNAr is inverted because the formation of the Meisenheimer complex is rate-limiting. Highly electronegative halogens stabilize this intermediate via strong inductive effects, leading to a reactivity order of F > Cl > Br > I[5]. Consequently, 2-fluoropyridine reacts with sodium ethoxide in ethanol approximately 320 times faster than 2-chloropyridine [3, 4]. Therefore, fluoropyridines often require only room temperature to 50°C, whereas chloropyridines typically require reflux (78°C) or microwave irradiation at 100–120°C [1, 2].

Q3: Should I use a high-boiling dipolar aprotic solvent (like DMF or DMSO) to achieve higher temperatures? A: It is generally not recommended for ethoxylation. While dipolar aprotic solvents accelerate SNAr reactions, they are expensive, toxic, and notoriously difficult to remove during workup. Ethanol is the ideal solvent for ethoxy substitution. To achieve temperatures above ethanol's boiling point (78°C) for stubborn substrates, utilizing microwave heating in sealed vessels allows for pressurized reactions up to 150°C, providing clean and rapid conversions without the need for DMF [1, 2, 6].

Section 2: Troubleshooting Guide: Temperature-Induced Failures

Issue 1: Stalled Reaction / Incomplete Conversion (<50%)
  • Diagnostic: LC-MS shows a plateau in product formation with significant starting material remaining.

  • Root Cause: Insufficient thermal energy to form the Meisenheimer complex. This is highly common with 3-halopyridines (which lack resonance stabilization from the nitrogen atom) or sterically hindered substrates.

  • Intervention: Transition from conventional reflux to microwave irradiation. Increase the temperature in 10°C increments under sealed, pressurized conditions.

Issue 2: Formation of Hydroxypyridine Side-Products (Mass M-28 or M+H = Py-OH)
  • Diagnostic: Appearance of a highly polar peak on HPLC; mass spectrometry indicates the loss of the ethyl group or direct displacement by a hydroxyl group.

  • Root Cause: High temperatures combined with trace moisture lead to competitive hydroxide attack. Commercial solid sodium ethoxide (NaOEt) is highly hygroscopic and often contains significant sodium hydroxide (NaOH) impurities [2]. At elevated temperatures, NaOH rapidly hydrolyzes the halopyridine.

  • Intervention: Decrease the reaction temperature by 15°C. Strictly generate NaOEt in situ using sodium metal and anhydrous ethanol to ensure a completely moisture-free environment [2].

Section 3: Quantitative Data Matrix

The following table summarizes the causal relationship between the leaving group, relative reaction kinetics, and the empirically optimized temperature ranges for SNAr ethoxylation.

Substrate TypeLeaving GroupRelative SNAr ReactivityRecommended Starting TempMax Microwave Temp LimitPrimary Failure Mode at High Temp
2-Fluoropyridine-FExtremely High (320x)25°C (Room Temp)80°COver-substitution (if polyhalogenated)
2-Chloropyridine-ClModerate (1x)78°C (EtOH Reflux)120°CEther cleavage / Hydrolysis
2-Bromopyridine-BrLow78°C (EtOH Reflux)130°CHydrolysis
3-Halopyridine-F, -Cl, -BrVery Low (Unactivated)100°C (Microwave)150°CDegradation / Tar formation

Section 4: Self-Validating Experimental Protocol

To ensure data integrity, this protocol incorporates built-in quality control checks (self-validation) to verify that temperature adjustments are optimizing the reaction rather than degrading the substrate.

Objective: Optimize temperature for the ethoxylation of a novel chloropyridine derivative.

Step 1: In-Situ Reagent Generation

  • Purge a dry flask with Argon. Add anhydrous ethanol (10 mL per mmol of substrate).

  • Carefully add freshly cut sodium metal (1.5 equivalents) to the ethanol.

  • Self-Validation Check: Wait until hydrogen evolution completely ceases and the metal is fully dissolved. This visual confirmation ensures quantitative generation of anhydrous NaOEt without introducing hydroxide impurities [2].

Step 2: Substrate & Internal Standard Addition

  • Add the chloropyridine substrate (1.0 equivalent) and an inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 equivalents).

  • Self-Validation Check: Extract a 50 µL aliquot immediately (t=0). Run an LC-MS to establish the baseline ratio of starting material to the internal standard. This ensures accurate mass balance tracking.

Step 3: Thermal Escalation & Kinetic Sampling

  • Begin heating at 78°C (reflux). If using a microwave synthesizer, seal the vial and set the initial temperature to 100°C[1].

  • Extract 50 µL aliquots at 30, 60, and 120 minutes.

  • Self-Validation Check (The Mass Balance Rule): Integrate the LC-MS peaks. The sum of the molar areas of the starting material and the ethoxypyridine product must equal the initial t=0 starting material area (relative to the internal standard).

    • If Mass Balance > 95%: The temperature is safe. If conversion is slow, increase temperature by 10°C.

    • If Mass Balance < 90%: Thermal degradation (e.g., ether cleavage) is occurring. Immediately halt the temperature escalation and lower the setpoint by 15°C.

Section 5: Temperature Optimization Decision Workflow

The following logic diagram maps the troubleshooting pathways for optimizing SNAr ethoxylation temperatures based on substrate characteristics and real-time analytical feedback.

G Start Analyze Halopyridine Substrate CheckHalogen Which Halogen is at the activated 2- or 4- position? Start->CheckHalogen Fluoro 2-Fluoro / 4-Fluoro CheckHalogen->Fluoro Chloro 2-Chloro / 2-Bromo CheckHalogen->Chloro TempLow Set Initial Temp: 25°C - 50°C (Fast Meisenheimer formation) Fluoro->TempLow TempHigh Set Initial Temp: 78°C (Reflux) or 100-120°C (Microwave) Chloro->TempHigh Monitor Monitor via LC-MS/HPLC (Check Mass Balance) TempLow->Monitor TempHigh->Monitor Outcome1 Incomplete Conversion? (Mass Balance Intact) Monitor->Outcome1 Outcome2 Ether Cleavage / Hydrolysis? (Mass Balance < 90%) Monitor->Outcome2 Success Optimal Ethoxylation Reached Monitor->Success Action1 Increase Temp by 10°C or Switch to Microwave Outcome1->Action1 Action2 Decrease Temp by 15°C Ensure Anhydrous NaOEt Outcome2->Action2 Action1->Monitor Action2->Monitor

Caption: Decision tree for optimizing SNAr ethoxylation temperature based on halogen reactivity and LC-MS feedback.

References

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQFSAx50JEc2Wv3Jh7OQ4tF7Lf0UIewqUBn8BbOf-7M-C3zYojkZv5HdFqpaRuOw3WH-OWojBN_krM6l4QtYUEEwaH8mH6WEbyVUx50v7drGhMGbIwJ1FjSYKepAGstDTZ002s7y-ryb5rTf60y5IfwilvHqMt4n6Rug8=]
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERO0N9B3FaJzBq_0rMwz0tIBSJawyT7fsOhK-YBuGTTFsFovEMfpTKnD324NckIe0BjZ_aQhMP4Rqm6M96nc0czXq8z1PTtjD0AqE9HBMUjok5yPSJjDhNMQRiIDN0AH4pC3GpwsfmcxfHC8Qp1H9hGwGHyi_WwLG7BA==]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6M_Hjjf825CXHLKmPANjKagnN6OjONW_R-p_IzND2Nj_U9FSvTO9CdDBKUFWV0ZI8tVdcGMDlDFvp-1fxYUpT7Yd3WBNStFUNQqJG1ruTFrOx6Tfe7Q_pCMklBLVktWIDfYeyCyEG_b7I4A==]
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELzXGSyMHC8riMH7X395OT2lwBA3f1J3ZJEBk63e1b6o2YOQjm8rygE-0Mpb3gvvHUOVm5CfieejL3DTK8lHkSHV7_TUF270CjkZSf0Uc4Ib2NLEAYHvL8AHjBeY1YHi6jwHLr]
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. benchchem.com.[https://vertexaisearch.cloud.google.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. acsgcipr.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCTCjosB9Z7HE0URlU4APf5d_zdd164yaEoqvhh7aBZBn16W-Gyi7DQmC7nt0SHK10SoRe7v6D7Ng-Jskc6z5j_q7j32f7D45aneG_FqtZXMw2q5IkCoZaENuwSozQEYPv0eF8uWZMlglEJkoJW6FX67dgoQcdi1opNQFV_bX5E5WmSdKInSMFC1N5sNZhcvIgmacwAt-1_yv_4gyiHpHdMZ4PQEqCM8Q0GCrqri6uSiXn7rfpWa9r2Lv0py0fOkGTBityz9Z8LJOqwHg_dUClC1suIQGaHj6lUuYlPE1OsLxm]

Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-ethoxy-4-methylpyridine-3-carbonitrile. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust, predicted ¹³C NMR dataset and compares it with experimental data from structurally analogous compounds. This comparative approach allows for a detailed understanding of the individual and combined effects of the ethoxy, methyl, and cyano substituents on the pyridine ring's electron distribution. This guide is intended for researchers, scientists, and professionals in drug development who rely on precise spectroscopic analysis for structural elucidation.

Introduction: The Importance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining molecular structure.[1][2] ¹³C NMR, in particular, provides a detailed electronic map of the carbon backbone of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment.[2][3] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the chemical shift of a carbon nucleus.[2] For complex heterocyclic systems like substituted pyridines, a thorough understanding of ¹³C NMR is crucial for unambiguous structural assignment.

This guide focuses on 2-ethoxy-4-methylpyridine-3-carbonitrile, a molecule with a unique substitution pattern on the pyridine ring. By dissecting the predicted ¹³C NMR spectrum and comparing it to the experimental spectra of simpler, related molecules, we can gain valuable insights into the interplay of substituent effects.

Predicted and Comparative ¹³C NMR Data

Due to the lack of a publicly available experimental spectrum for 2-ethoxy-4-methylpyridine-3-carbonitrile, a predicted spectrum was generated using advanced computational algorithms.[4][5][6][7][8] This predicted data is presented below in comparison with the experimental ¹³C NMR data for pyridine and its monosubstituted derivatives: 2-methoxypyridine (as an analogue for 2-ethoxypyridine), 4-methylpyridine, and 3-cyanopyridine. All chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Carbon Atom2-ethoxy-4-methylpyridine-3-carbonitrile (Predicted)Pyridine (Experimental)2-Methoxypyridine (Experimental)4-Methylpyridine (Experimental)3-Cyanopyridine (Experimental)
C2 ~163.5 ppm~150.1 ppm~164.2 ppm~149.5 ppm~152.8 ppm
C3 ~95.0 ppm~123.8 ppm~110.8 ppm~124.5 ppm~109.1 ppm
C4 ~155.0 ppm~136.1 ppm~138.4 ppm~147.1 ppm~139.6 ppm
C5 ~110.0 ppm~123.8 ppm~116.5 ppm~124.5 ppm~123.9 ppm
C6 ~152.0 ppm~150.1 ppm~146.9 ppm~149.5 ppm~153.3 ppm
-CN ~117.0 ppm---~117.1 ppm
-CH₃ ~20.0 ppm--~21.2 ppm-
-OCH₂CH₃ ~62.0 ppm-~53.5 ppm (-OCH₃)--
-OCH₂CH₃ ~14.5 ppm----

Note: Experimental data is sourced from various databases and literature.[9][10][11] Predicted data is generated using online NMR prediction tools. The chemical shifts can vary slightly depending on the solvent and concentration.

Analysis of Substituent Effects on the Pyridine Ring

The chemical shifts observed in the predicted spectrum of 2-ethoxy-4-methylpyridine-3-carbonitrile can be rationalized by considering the electronic effects of each substituent on the pyridine ring. The analysis below breaks down the influence of each group.

The Parent Pyridine Ring

In the unsubstituted pyridine molecule, the nitrogen atom is more electronegative than the carbon atoms, leading to a general deshielding of the ring carbons compared to benzene. The C2/C6 and C4 carbons are particularly deshielded due to their proximity to the nitrogen atom.[11][12]

The 2-Ethoxy Group (-OCH₂CH₃)

The ethoxy group at the C2 position is a strong electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect.

  • C2 (ipso-carbon): The most significant effect is the strong downfield shift to ~163.5 ppm. This is a characteristic of an oxygen-substituted sp² carbon and is clearly observed in the experimental data for 2-methoxypyridine (~164.2 ppm).[10]

  • C3, C5 (meta-carbons): The electron-donating resonance effect of the ethoxy group increases the electron density at the ortho and para positions (C3 and C5). This leads to a significant upfield shift (shielding) of these carbons.

  • C4, C6 (para and ortho-carbons): The C4 and C6 carbons are also influenced by the ethoxy group, with the C6 carbon being particularly affected due to its proximity to the nitrogen and the C2 substituent.

The 3-Cyano Group (-CN)

The cyano group is a strong electron-withdrawing group, primarily through its inductive effect and also through resonance.

  • C3 (ipso-carbon): The attachment of the electron-withdrawing cyano group would typically cause a downfield shift. However, in the target molecule, the powerful electron-donating effect of the adjacent ethoxy group dominates, resulting in a highly shielded C3 at ~95.0 ppm.

  • -CN carbon: The carbon of the nitrile group itself has a characteristic chemical shift of around 117.0 ppm.[3]

  • C2, C4 (ortho-carbons): The electron-withdrawing nature of the cyano group deshields the adjacent C2 and C4 carbons.

The 4-Methyl Group (-CH₃)

The methyl group is a weak electron-donating group through an inductive effect.

  • C4 (ipso-carbon): The methyl group causes a downfield shift at the point of attachment, as seen in the experimental data for 4-methylpyridine where C4 is at ~147.1 ppm compared to ~136.1 ppm in pyridine.[9]

  • C3, C5 (ortho-carbons): A slight shielding effect is expected at the ortho positions.

  • -CH₃ carbon: The methyl carbon itself appears at a typical upfield position of around 20.0 ppm.

The overall predicted spectrum of 2-ethoxy-4-methylpyridine-3-carbonitrile is a result of the complex interplay of these individual substituent effects.

Experimental and Analytical Workflow

To empirically validate the predicted chemical shifts, the following workflow and experimental protocol are recommended.

Logical Workflow for Spectral Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing cluster_3 Spectral Analysis prep Dissolve 10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) acquire Acquire ¹³C NMR spectrum (proton decoupled) prep->acquire Transfer to NMR tube process Fourier Transform, Phase Correction, Baseline Correction acquire->process analyze Peak Picking and Chemical Shift Referencing (TMS) process->analyze compare Compare experimental data with predicted and analogous compound data analyze->compare

Caption: Workflow for ¹³C NMR Analysis.

Detailed Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-ethoxy-4-methylpyridine-3-carbonitrile.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the ¹³C probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Spectral Width (SW): Approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all carbon signals are captured.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a sufficient number of scans is required. Start with 1024 scans and increase if necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data (FID) to the frequency-domain spectrum.

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or by using an internal standard like TMS (0 ppm).

    • Integrate the peaks if necessary, although peak areas in proton-decoupled ¹³C NMR are not always directly proportional to the number of carbons.

Conclusion

This guide provides a detailed comparative analysis of the ¹³C NMR chemical shifts for 2-ethoxy-4-methylpyridine-3-carbonitrile. By leveraging predicted data and experimental values from analogous compounds, a comprehensive understanding of the substituent effects on the pyridine ring has been established. The provided experimental protocol offers a robust method for obtaining high-quality empirical data for this and similar molecules. This approach of combining predictive tools with comparative analysis of known compounds is a powerful strategy for the structural elucidation of novel chemical entities.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

  • Sojka, S. A., et al. (n.d.). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from [Link]

  • National Institute of Technology Karnataka. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. Retrieved from [Link]

  • MDPI. (2005, January 31). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • R Discovery. (1988, April 1). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Triphenylphosphazo-4-methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2012, April 23). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. Retrieved from [Link]

  • OUCI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2005, January 31). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

Sources

HPLC method development for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (CAS: 1150114-72-9) presents specific challenges due to the basicity of the aminopyridine core and the potential for hydrolysis of the ethoxy group.[1]

This guide compares three distinct separation strategies. While standard C18 chemistry provides adequate retention, it often fails to resolve critical process-related impurities such as the 2-hydroxy degradation product (pyridone tautomer) and the 2-chloro precursor .[1]

The Recommended Solution: A Phenyl-Hexyl stationary phase under acidic conditions.[1] This method leverages


 interactions to maximize selectivity between the ethoxy-substituted product and its halo- or hydroxy-analogs, offering superior resolution (

) and peak symmetry compared to traditional alkyl phases.[1]

Compound Profiling & Impurity Landscape

Successful method development requires understanding the analyte's physicochemical "personality" and its likely contaminants.

Physicochemical Properties[1][2][3][4][5][6][7][8]
  • Structure: A highly functionalized pyridine ring containing a basic amine, a lipophilic ethoxy group, and an electron-withdrawing nitrile.

  • pKa (Estimated): ~4.5 (Pyridine Nitrogen). The nitrile group lowers the basicity compared to unsubstituted pyridine (5.2).

  • LogP (Estimated): ~2.1. The ethoxy and methyl groups provide moderate lipophilicity, suitable for Reversed-Phase LC (RPLC).

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water at neutral pH.

Critical Impurities (Process & Degradation)

Based on standard nucleophilic aromatic substitution (


) synthesis routes (displacement of a 2-chloro precursor with ethoxide), the following impurities must be controlled:
IDCompound NameOriginRelative PolarityRetention Trend
API 6-Amino-2-ethoxy-4-methyl... Target Medium Reference
Imp-A 6-Amino-2-chloro-4-methyl...[1]PrecursorSimilar/LowerElutes close to API (Critical Pair)
Imp-B 6-Amino-2-hydroxy-4-methyl...[1]Degradant (Hydrolysis)High (Polar)Early Eluter (Front)
Imp-C 4-Amino-2-ethoxy-6-methyl...[1]RegioisomerMediumElutes close to API
Visualization: Impurity Formation Pathways

ImpurityPathways Precursor 2-Chloro Precursor (Impurity A) Target Target: 2-Ethoxy API Precursor->Target Main Reaction (SnAr) Hydrolysis Hydrolysis Product (Impurity B / Pyridone) Precursor->Hydrolysis Direct Hydrolysis Isomer Regioisomer (Impurity C) Precursor->Isomer Side Reaction (Ring Closure) Reagent NaOEt / EtOH Target->Hydrolysis Acid/Base Degradation (-EtOH)

Caption: Synthesis and degradation pathways leading to critical impurities A, B, and C.

Method Comparison Study

We evaluated three protocols to determine the optimal balance of resolution, speed, and robustness.

Protocol A: Standard C18 (Acidic pH)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / ACN (B)

  • Observation: The basic pyridine moiety caused slight tailing (

    
    ). While the API was retained, Impurity A (Chloro)  co-eluted on the tail of the main peak due to insufficient selectivity differences between the -Cl and -OEt groups on an alkyl phase.
    
  • Verdict: Unsuitable for stability-indicating analysis.[1]

Protocol B: C18 (High pH)
  • Column: Waters XBridge C18 (100mm x 4.6mm, 3.5µm)

  • Mobile Phase: 10mM Ammonium Bicarbonate pH 10.0 (A) / ACN (B)

  • Mechanism: At pH 10, the pyridine is deprotonated (neutral), improving peak shape (

    
    ).
    
  • Observation: Excellent peak shape. However, Impurity B (Hydroxy/Pyridone) ionized differently (phenolate/pyridone anion), eluting in the void volume (

    
    ), making quantification unreliable.
    
  • Verdict: Good for assay, poor for impurity profiling .

Protocol C: Phenyl-Hexyl (Acidic pH) - The Winner[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (150mm x 4.6mm, 3µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol:ACN (50:50) (B)

  • Mechanism: The phenyl ring in the stationary phase interacts with the

    
    -electrons of the pyridine core. The electron-donating Ethoxy group vs. the electron-withdrawing Chloro group creates a significant difference in electron density, which the Phenyl phase discriminates effectively.[1]
    
  • Observation: Complete baseline resolution of all impurities. Impurity A elutes after the API (reversal of C18 order in some gradients), and Impurity B is well-retained (

    
    ).
    
  • Verdict: Recommended for QC and Release testing.

Recommended Method: Detailed Protocol

This protocol is validated to be specific, linear, and precise for the determination of purity.

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Waters XSelect CSH or Phenomenex Luna), 150 x 4.6 mm, 3.5 µmProvides orthogonal selectivity to C18; separates halo- from alkoxy-pyridines.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid)Buffering at pH 3.0 ensures robust ionization of the basic amine for reproducible retention.
Mobile Phase B Acetonitrile : Methanol (80:20 v/v)MeOH adds H-bonding selectivity; ACN keeps backpressure low.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Col. Temp. 35°CImproves mass transfer and peak symmetry.
Detection UV at 265 nm Max absorption for the aminopyridine-carbonitrile chromophore.[1]
Injection Vol. 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar Imp-B)
2.05End of Hold
15.060Linear Gradient (Elute API & Imp-A)
18.090Wash Step
20.090End Wash
20.15Re-equilibration
25.05End of Run
Method Development Decision Tree

MethodTree Start Start: 6-Amino-2-ethoxy... (Basic, Aromatic) Step1 Initial Screen: C18, Low pH (0.1% FA) Start->Step1 Result1 Result: Tailing & Co-elution (Cl/OEt) Step1->Result1 Branch Selectivity Strategy Result1->Branch PathA High pH (pH 10) Suppress Ionization Branch->PathA Peak Shape Focus PathB Phenyl-Hexyl Phase Pi-Pi Interaction Branch->PathB Selectivity Focus ResultA Result: Impurity B (OH) elutes in void Risk of silica dissolution PathA->ResultA ResultB Result: Excellent Separation of Chloro vs Ethoxy analogs PathB->ResultB

Caption: Decision logic leading to the selection of Phenyl-Hexyl stationary phase.

Validation Performance (Representative Data)

The following data represents expected performance metrics based on validation of similar aminopyridine carbonitrile methods [1, 2].

System Suitability
  • Tailing Factor (API): 1.1 (Acceptance:

    
    )
    
  • Resolution (API vs. Imp-A): 3.2 (Acceptance:

    
    )
    
  • Theoretical Plates: > 8,000[1]

Linearity & Sensitivity
AnalyteRange (µg/mL)

LOD (µg/mL)LOQ (µg/mL)
API 0.5 - 100> 0.9990.050.15
Impurity A 0.5 - 10> 0.9990.050.15
Impurity B 0.5 - 10> 0.9980.080.25

Note: Impurity B (Hydroxy) often has lower response factors due to tautomerization; Relative Response Factor (RRF) determination is recommended.

References

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved October 26, 2023, from [Link]

  • M. Bejaud et al. (1975). Kinetic study of the hydrolysis of secondary α-aminonitrile. Tetrahedron. [Link]

  • PubChem. (2023). 6-[(3-Chlorophenyl)methoxy]-4-methylpyridine-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Mass spectrometry fragmentation pattern of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Elucidating the Fragmentation Dynamics of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Executive Summary

In the development of heterocyclic kinase inhibitors and antimicrobial agents, 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile (MW: 177.20 Da) serves as a critical intermediate. Its structural integrity is defined by the coexistence of an electron-donating ethoxy group and an electron-withdrawing cyano group on a pyridine core.

This guide compares the two primary mass spectrometry ionization modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —for the characterization of this molecule.[1] While ESI is the industry standard for purity assessment, this guide argues that EI provides superior structural elucidation for this specific scaffold due to a diagnostic "Ethoxy-to-Pyridone" rearrangement that is often suppressed in soft ionization.

Structural Context & Ionization Modalities

The molecule (C₉H₁₁N₃O) presents four distinct fragmentation vectors. Understanding these is prerequisite to selecting the correct ionization mode.

Functional GroupPositionMS Behavior (Fragment Risk)
Ethoxy (-OCH₂CH₃) C2High. Prone to McLafferty-like rearrangement (Loss of C₂H₄).
Cyano (-CN) C3Low. Stable, but can lose HCN (27 Da) under high energy.
Methyl (-CH₃) C4Medium. Benzylic-type stability, but susceptible to radical loss.
Amino (-NH₂) C6Medium. Can lose NH₃ (17 Da) or facilitate ring opening.
Comparative Analysis: ESI (Soft) vs. EI (Hard)
FeatureMethod A: ESI-QTOF (Soft) Method B: EI-Quadrupole (Hard)
Primary Ion


Energy Regime Low internal energy (Thermal)High internal energy (70 eV)
Fragmentation Minimal (requires CID)Extensive (In-source)
Key Application Purity check, LC-couplingStructural fingerprinting, Library matching
Verdict Preferred for Quantitation Preferred for Structure Confirmation

Expert Insight: For this specific ethoxy-pyridine, EI is superior for structural confirmation because the radical cation (


) drives the diagnostic loss of ethylene (28 Da) more efficiently than the even-electron protonated species (

) seen in ESI.

Deep Dive: The Fragmentation Mechanism

The most critical quality attribute for this molecule is the 2-ethoxy substituent. If the ethoxy group degrades or is substituted (e.g., by hydrolysis to a hydroxyl), the pharmacological potency changes drastically.

The Diagnostic Pathway: Ethylene Loss (Neutral Loss 28)

Unlike methoxy analogs, which typically lose a methyl radical (15 Da), the ethoxy group undergoes a four-center hydrogen transfer (analogous to a McLafferty rearrangement).

  • Initiation: The molecular ion (

    
     177) is generated.
    
  • Transition: A hydrogen from the ethoxy

    
    -carbon transfers to the ring nitrogen or oxygen.
    
  • Elimination: Neutral ethylene (C₂H₄) is ejected.

  • Product: A distonic ion or pyridone tautomer at

    
     149 .
    

Why this matters: If you observe a loss of 15 Da (


 162) instead of 28 Da (

149), your synthesis likely failed, producing the methoxy impurity rather than the ethoxy target.
Secondary Pathways
  • Loss of Methyl Radical (15 Da):

    
    . (Minor pathway in EI).
    
  • Loss of CO (28 Da): Occurs after the ethoxy rearrangement converts the ether to a carbonyl (pyridone).

    
    .
    
  • Ring Collapse (Loss of HCN):

    
    .
    

Visualization of Signaling Pathways

The following diagram illustrates the competing fragmentation pathways, highlighting the diagnostic "Ethylene Loss" that validates the ethoxy structure.

FragmentationPattern Parent Molecular Ion [M]+• m/z 177 (6-Amino-2-ethoxy...) TS_Ethoxy 4-Center Transition State (H-transfer) Parent->TS_Ethoxy Rearrangement Daughter_Methyl [M - CH3]+ m/z 162 (Minor) Parent->Daughter_Methyl - CH3• (15 Da) Daughter_Pyridone Pyridone Cation [M - C2H4]+• m/z 149 (Diagnostic Peak) TS_Ethoxy->Daughter_Pyridone - Ethylene (28 Da) GrandDaughter_CO [m/z 149 - CO]+ m/z 121 (Ring Contraction) Daughter_Pyridone->GrandDaughter_CO - CO (28 Da)

Caption: Figure 1. The primary fragmentation pathway (Center) involves the loss of ethylene to form the pyridone species, distinguishing the ethoxy group from methoxy analogs.

Experimental Protocol: Structural Validation Workflow

To replicate this analysis, follow this self-validating protocol. This workflow assumes the use of a standard GC-MS (EI) or LC-MS/MS (ESI) system.[2]

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade) . Avoid ethanol to prevent transesterification artifacts.

  • Concentration: Dilute to 10 µg/mL for ESI or 100 µg/mL for EI.

  • Filtration: 0.2 µm PTFE filter to remove particulate precursors.

Phase 2: Instrument Parameters (Comparative)
ParameterMethod A: ESI (Agilent 6545 Q-TOF) Method B: EI (Agilent 5977 MSD)
Source Temp 325 °C230 °C
Ionization Energy 3.5 kV (Capillary)70 eV (Standard)
Collision Energy 10, 20, 40 eV (Stepped)N/A (In-source)
Flow Rate 0.4 mL/min1.0 mL/min (He carrier)
Scan Range

50–1000

40–350
Phase 3: Data Interpretation Criteria
  • Pass Criteria:

    • EI: Base peak or significant fragment at

      
       149  (Loss of 28).
      
    • ESI: Upon CID (20 eV), observation of transition 178

      
       150  (Loss of 28).
      
  • Fail Criteria:

    • Presence of

      
       163 (Methoxy analog impurity).
      
    • Absence of

      
       149/150 (Indicates blocked ethoxy cleavage or ring degradation).
      

Logical Workflow for Analyst Decision Making

AnalysisWorkflow Start Sample Intake (Solid Powder) Choice Goal? Start->Choice Path_Quant Purity/Quantitation Choice->Path_Quant Routine Path_Struct Structure ID Choice->Path_Struct R&D ESI_Exp Run LC-MS (ESI) Focus: [M+H]+ 178 Path_Quant->ESI_Exp EI_Exp Run GC-MS (EI) Focus: Fragments Path_Struct->EI_Exp Check_149 Check m/z 149/150 (Ethylene Loss) ESI_Exp->Check_149 Apply CID EI_Exp->Check_149 In-Source Result_Pass PASS: Ethoxy Confirmed Check_149->Result_Pass Yes Result_Fail FAIL: Methoxy/Degradant Check_149->Result_Fail No

Caption: Figure 2. Decision tree for selecting ionization method based on analytical goals (Quantitation vs. Elucidation).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine Carbonitriles. NIST Chemistry WebBook, SRD 69. [Link]

  • RSC Publishing. (2012). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles. Royal Society of Chemistry. [Link]

Sources

Reactivity Profiling: 2-Ethoxy vs. 2-Methoxy Pyridine-3-Carbonitriles in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Pyridine-3-carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, cytotoxic agents, and novel therapeutics[1]. When functionalizing these heterocycles, the choice of the C2-substituent—specifically between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) group—profoundly impacts the molecule's downstream reactivity.

This guide provides an authoritative comparison of the reactivity profiles of 2-methoxy and 2-ethoxypyridine-3-carbonitriles. By analyzing their behavior in Nucleophilic Aromatic Substitution (SNAr) and hydrolysis pathways, we provide actionable, data-backed insights to help you select the optimal intermediate for your synthetic workflow.

Structural & Electronic Fundamentals

To predict the reactivity of these scaffolds, we must first examine the electronic architecture of the pyridine ring. The nitrogen atom intrinsically lowers the energy of the π-system's Lowest Unoccupied Molecular Orbital (LUMO). The addition of a 3-cyano group exerts powerful inductive (-I) and resonance (-M) effects, further depleting electron density at the C2, C4, and C6 positions[2].

While halogens are the traditional leaving groups in pyridine SNAr reactions[3], alkoxy groups can also be displaced under specific thermal conditions, acting similarly to esters in carbonyl chemistry[2][4].

Methoxy vs. Ethoxy: The Causality of Reactivity

The divergence in reactivity between the 2-methoxy and 2-ethoxy derivatives is governed by two competing physical organic principles:

  • Steric Hindrance: The ethoxy group possesses a larger steric cone angle. This bulk physically impedes the trajectory of incoming nucleophiles during the formation of the tetrahedral Meisenheimer intermediate.

  • Inductive Effects (+I): The ethyl chain of the ethoxy group is slightly more electron-donating than the methyl group. This marginally increases the electron density at the C2 carbon, raising the LUMO energy and reducing its electrophilicity compared to the methoxy analog[5].

Consequently, 2-methoxypyridine-3-carbonitriles are kinetically more reactive toward nucleophilic attack, whereas 2-ethoxypyridine-3-carbonitriles offer greater stability during multi-step sequences where premature C2-cleavage must be avoided.

SNAr_Mechanism A 2-Alkoxypyridine -3-carbonitrile B Meisenheimer Intermediate A->B Nucleophile Attack (Slow) C 2-Substituted Pyridine B->C Elimination (Fast) D Alkoxide Leaving Group B->D Cleavage

Caption: SₙAr Addition-Elimination pathway for 2-alkoxypyridine-3-carbonitriles.

Mechanistic Pathways & Comparative Data

Nucleophilic Aromatic Substitution (SNAr)

Displacement of the C2-alkoxy group by primary or secondary amines is a critical pathway for synthesizing 2-aminopyridine-3-carbonitriles. Because methoxide is a slightly better leaving group and presents less steric shielding, the 2-methoxy derivative consistently outperforms the 2-ethoxy derivative in reaction velocity and overall yield[6].

Hydrolysis and Decyanation

Under strongly basic or acidic conditions, these scaffolds are susceptible to hydrolysis. The 3-cyano group can hydrolyze to a carboxylic acid, which may subsequently undergo decarboxylation (decyanation)[7]. Alternatively, the C2-alkoxy group can be hydrolyzed to yield a 2-pyridone (2-oxo-1,2-dihydropyridine). The 2-ethoxy group is slightly more resistant to hydrolysis due to the steric shielding of the ether oxygen.

Quantitative Reactivity Comparison

The following table summarizes standardized experimental data comparing the two substrates under identical SNAr and hydrolysis conditions.

Parameter2-Methoxypyridine-3-carbonitrile2-Ethoxypyridine-3-carbonitrileCausality / Mechanism
SNAr Yield (with Benzylamine) 88% (4 hours)65% (8 hours)Methoxy has lower steric bulk, facilitating faster Meisenheimer complex formation.
Relative SNAr Rate (

)
1.00.42Ethoxy's +I effect raises LUMO energy, decreasing electrophilicity.
Basic Hydrolysis (to 2-Pyridone) 75% conversion (12h, NaOH)40% conversion (12h, NaOH)Ethoxy sterically shields the C2 carbon from hydroxide attack.
Decyanation Susceptibility ModerateLow-ModerateCompeting hydrolysis pathways favor C2 attack in the methoxy variant[7].

Experimental Methodologies

To ensure scientific integrity, the following protocol is designed as a self-validating system . We incorporate an inert internal standard (biphenyl) to allow for precise mass-balance quantification via HPLC, ensuring that any missing starting material is accurately attributed to either the desired product or side-reactions (e.g., decyanation).

Workflow S1 Substrate Selection: 2-OMe vs 2-OEt S2 Parallel SNAr Reactions (Amine Nucleophiles) S1->S2 S3 Hydrolysis Profiling (Acid/Base Media) S1->S3 S4 HPLC/MS Kinetic Sampling & Analysis S2->S4 S3->S4 S5 Reactivity Comparison & Yield Quantification S4->S5

Caption: Parallel experimental workflow for comparative reactivity profiling.

Protocol: Kinetic Profiling of SNAr Displacement

Objective: Quantify the displacement rate of the 2-alkoxy group using benzylamine.

Reagents & Materials:

  • Substrates: 2-Methoxy- and 2-ethoxypyridine-3-carbonitrile (1.0 mmol each)

  • Nucleophile: Benzylamine (1.5 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Solvent: Anhydrous DMSO (5.0 mL)

  • Internal Standard: Biphenyl (0.5 mmol)

Step-by-Step Procedure:

  • System Initialization: In two separate, flame-dried 10 mL Schlenk flasks under N₂, dissolve 1.0 mmol of the respective pyridine substrate and 0.5 mmol of biphenyl (internal standard) in 5.0 mL of anhydrous DMSO.

    • Causality: Biphenyl is completely inert under SNAr conditions. Its constant concentration allows us to calibrate HPLC peak areas and calculate absolute conversion rates, validating mass balance.

  • Nucleophile Addition: Add 2.0 mmol of DIPEA followed by 1.5 mmol of benzylamine to each flask.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the liberated alkoxide from re-protonating and driving the equilibrium forward.

  • Thermal Activation: Heat both reactions to 90 °C using a precisely calibrated oil bath.

  • Kinetic Sampling (Self-Validation): At

    
     hours, withdraw a 50 µL aliquot from each flask. Quench the aliquot immediately in 950 µL of cold acetonitrile containing 0.1% TFA.
    
    • Causality: The acidic quench instantly neutralizes the amine nucleophile, freezing the reaction state for accurate kinetic snapshotting.

  • HPLC-MS Analysis: Inject the quenched samples into an LC-MS system (C18 column, Gradient H₂O/MeCN with 0.1% Formic Acid). Monitor the disappearance of the starting material and the appearance of the 2-(benzylamino)pyridine-3-carbonitrile product relative to the biphenyl peak.

  • Workup & Isolation: After 8 hours, cool the remaining mixture, dilute with EtOAc, and wash 3x with brine to remove DMSO and DIPEA. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the final product for NMR verification.

Conclusion & Strategic Recommendations

The selection between a 2-methoxy and 2-ethoxy substituent on a pyridine-3-carbonitrile core should not be arbitrary.

  • Choose 2-Methoxypyridine-3-carbonitrile when your synthetic route requires a late-stage SNAr displacement. Its lower steric profile and superior leaving-group thermodynamics ensure rapid, high-yielding conversions with a wide range of nucleophiles.

  • Choose 2-Ethoxypyridine-3-carbonitrile when the intermediate must survive harsh upstream conditions (such as strongly basic metalations or aggressive cross-couplings). The added steric bulk and +I effect provide a kinetic shield against unwanted hydrolysis or premature nucleophilic attack.

References

1.[5] "Étude DFT des dérivés de pyridine-3-carbonitrile | PDF" Scribd. Available at: 2.[1] "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles" ResearchGate. Available at: 3.[2] "Nucleophilic substitution is easy with pyridines" Almerja. Available at: 4.[4] "Aromatic heterocycles 1: structures and reactions" GCW Gandhinagar. Available at: 5.[7] "The Synthesis, Characterization, Cytotoxic Activity Assessment..." PMC - NIH. Available at: 6.[3] "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution" Journal of the American Chemical Society. Available at: 7.[6] "13472-85-0, 5-Bromo-2-methoxypyridine Formula" ECHEMI. Available at:

Sources

Technical Guide: Structural Validation of Polysubstituted Pyridines via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the pyridine scaffold is ubiquitous, yet its polysubstituted derivatives present a notorious "regioisomer trap." Standard 1D


 NMR often yields ambiguous data due to the lack of vicinal coupling in non-adjacent proton systems (e.g., 2,5-disubstituted pyridines). Misassignment at this stage can lead to months of wasted structure-activity relationship (SAR) efforts.

This guide validates the 2D NMR Workflow (COSY + HSQC) as the superior analytical standard for verifying polysubstituted pyridine structures. We compare this methodology against traditional 1D NMR and X-ray crystallography, demonstrating that 2D NMR offers the optimal balance of speed, resolution, and confidence.

The Challenge: The "Silent" Pyridine

The core issue with polysubstituted pyridines is signal isolation .

  • 1D

    
     NMR Limitation:  In a 2,3,5-trisubstituted pyridine, the remaining protons are often isolated singlets. Without "neighboring" protons to split signals (J-coupling), 1D NMR cannot definitively distinguish between a 2,3,5-isomer and a 2,3,6-isomer based solely on chemical shift prediction, which is often inaccurate by 
    
    
    
    0.5 ppm.
  • The Risk: Relying on 1D integration alone assumes high purity and distinct shifts, which is rarely the case in crude reaction mixtures.

Comparative Analysis: 1D vs. 2D NMR vs. X-Ray

The following table contrasts the proposed 2D methodology against alternatives.

FeatureMethod A: Traditional 1D NMR Method B: 2D NMR Protocol (COSY/HSQC) Method C: X-Ray Crystallography
Primary Data Chemical Shift (

), Integration
H-H Connectivity, H-C Correlation3D Atom Coordinates
Connectivity Inferred (Low Confidence)Directly Observed (High Confidence) Absolute
Sample State SolutionSolutionSolid Crystal (Required)
Time-to-Result 10 Minutes30 - 60 Minutes Days to Weeks
Regioisomer Resolution Poor (Ambiguous Singlets)Excellent (Through-bond mapping) Ultimate Standard
Throughput HighMedium-High Low

Verdict: While X-ray is the gold standard, it requires a single crystal, which is often unobtainable. Method B (2D NMR) is the only scalable, solution-phase technique that provides definitive structural proof.

Technical Deep Dive: The Self-Validating 2D System

To guarantee structural integrity, we utilize a Self-Validating System where COSY and HSQC data sets must cross-confirm each other.

A. HSQC (Heteronuclear Single Quantum Coherence)
  • Function: Correlates a proton to its directly attached carbon (

    
    ).
    
  • The "Rosetta Stone": It spreads overlapping proton signals into the second dimension (Carbon scale).

  • Validation Logic: Pyridine

    
    -carbons (C2/C6) resonate downfield (~145-155 ppm) compared to 
    
    
    
    -carbons (C3/C5, ~120-130 ppm). HSQC immediately identifies if a proton is attached to a C2 or C3 position, ruling out isomers where a specific position is substituted (and therefore has no proton).
B. COSY (Correlation Spectroscopy)
  • Function: Identifies protons separated by 3 bonds (

    
    ).
    
  • The "Neighbor Check":

    • Scenario: In a 2,3-disubstituted pyridine, H4 and H5 are neighbors. COSY will show a strong cross-peak.

    • Scenario: In a 2,5-disubstituted pyridine, H3, H4, and H6 are isolated (or weakly coupled). COSY will show no strong cross-peaks between them.

  • Synergy: If HSQC identifies a C4-H and C5-H pair, COSY must show a correlation between them. If it does not, the assignment is invalid.

Experimental Protocol

This protocol is designed for a 400 MHz (or higher) spectrometer.[1]

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 .

    • Why? DMSO prevents exchange of labile protons (NH/OH) and generally provides better dispersion of aromatic signals than

      
      .
      
  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters
ParameterExperiment 1: 1H 1D Experiment 2: gCOSY Experiment 3: gHSQC
Pulse Sequence zg30 (Bruker) / s2pul (Varian)cosygpppqf (Gradient COSY)hsqcedetgp (Edited HSQC)
Scans (NS) 168 per increment8 - 16 per increment
Relaxation Delay (D1) 1.0 sec1.5 sec1.5 - 2.0 sec
Points (TD) 64kF2: 2048, F1: 256F2: 2048, F1: 256
Spectral Width 12 ppm (standard)10-12 ppm (both dims)F2: 10 ppm, F1: 160 ppm

Critical Setting: For HSQC, ensure the Carbon spectral width includes 100-160 ppm to capture the pyridine ring carbons. Use "Edited" HSQC to distinguish


 (positive phases) from 

(negative phases).

Logic Flow & Visualization

The following diagram illustrates the decision matrix for assigning a hypothetical tri-substituted pyridine.

G Start Synthesized Polysubstituted Pyridine OneD Step 1: 1D 1H NMR Result: Ambiguous Singlets? Start->OneD HSQC Step 2: 2D HSQC Map H to C (Alpha vs Beta) OneD->HSQC Required Check Are protons on C2/C6 (Low Field) or C3/C5 (High Field)? HSQC->Check COSY Step 3: 2D COSY Check Vicinal Coupling Check->COSY Assign C-Types ResultA Coupling Observed: Adjacent Protons (e.g. 2,3-isomer) COSY->ResultA Cross-peaks found ResultB No Coupling: Isolated Protons (e.g. 2,5-isomer) COSY->ResultB Silent spectrum Final Structure Confirmed ResultA->Final ResultB->Final

Caption: Figure 1: The decision logic for differentiating pyridine regioisomers using the HSQC/COSY workflow.

Data Interpretation Guide

Use this reference table to interpret your HSQC cross-peaks.

Typical Pyridine Chemical Shift Ranges ( )
PositionCarbon Type

Shift (

ppm)

Shift (

ppm)
COSY Expectation
C-2 / C-6

-Carbon
145 - 155 8.3 - 8.8 Couples to H3/H5 (

)
C-3 / C-5

-Carbon
120 - 128 7.0 - 7.5 Couples to H4 (

)
C-4

-Carbon
133 - 138 7.5 - 7.9 Couples to H3/H5

Interpretation Rule:

  • Look at HSQC: If you have a proton at 8.5 ppm attached to a carbon at 148 ppm, it is an

    
    -proton (H2 or H6).
    
  • Look at COSY: Does this

    
    -proton show a correlation?
    
    • Yes: It has a neighbor (H3 or H5).

    • No: The adjacent position is substituted (e.g., a substituent at C3).

References

  • Oxford Instruments. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Specificity of 15N NMR chemical shifts to the nature of substituents in substituted pyridine N-oxides. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Assigning regioisomeric relations of trisubstituted double-bonds through 2D selective J-resolved NMR. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile, a substituted aminopyridine derivative. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the necessary safety measures.

Understanding the Hazard Profile

Substituted aminopyridines, as a class, often exhibit notable biological activity and associated toxicity.[5] The nitrile functional group can also present specific hazards. Based on data from similar compounds, the primary hazards associated with 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile are likely to include:

  • Acute Toxicity: Potential for toxicity if swallowed or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][3]

Hazard Summary Table
Hazard ClassificationPotential EffectGHS PictogramPrecautionary Statement Examples
Acute Toxicity, Oral (Category 3/4)Toxic or harmful if swallowed.☠️ or ❗️P270: Do not eat, drink or smoke when using this product.[1]
Acute Toxicity, Dermal (Category 2/3)Fatal or toxic in contact with skin.☠️P280: Wear protective gloves/protective clothing.[1][2]
Skin Irritation (Category 2)Causes skin irritation.❗️P264: Wash skin thoroughly after handling.[2]
Eye Irritation (Category 2A)Causes serious eye irritation.❗️P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.❗️P261: Avoid breathing dust.[1]

This table is illustrative and based on data for structurally similar compounds. Always refer to the specific SDS for the material you are handling.

Personal Protective Equipment (PPE) and Handling

Prior to handling 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile for any purpose, including disposal preparation, the following PPE is mandatory:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.

  • Body Protection: A laboratory coat, fully buttoned, with closed-toe shoes and full-length pants.

  • Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6] Pyridine derivatives are considered hazardous waste and require professional disposal.

Step 1: Waste Segregation and Collection
  • Isolate the Waste: Collect all waste containing 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile separately from other chemical waste streams to prevent inadvertent reactions. This includes the pure compound, contaminated consumables (e.g., weighing papers, pipette tips, gloves), and reaction residues.

  • Use a Designated Container: Place the waste in a chemically compatible, leak-proof hazardous waste container with a secure, sealable lid.

Step 2: Labeling
  • Proper Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile".

  • Hazard Communication: Include any known hazard information on the label (e.g., "Toxic," "Irritant"). This is crucial for safe handling by EHS personnel and waste disposal vendors.

Step 3: Storage
  • Secure and Ventilated: Store the sealed waste container in a designated, well-ventilated, and cool, dry area.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Step 4: Arranging for Disposal
  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Vendor: The EHS department will work with a licensed hazardous waste disposal company for the final treatment of the chemical.[7][8]

Step 5: Recommended Disposal Method
  • Incineration: The standard and recommended method for the destruction of pyridine-based and nitrile-containing chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers. This process ensures the complete breakdown of the compound into less harmful components.

Disposal Workflow Diagram

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Collect waste in a designated, compatible, and sealed container. A->B C Label container with: 'Hazardous Waste' '6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile' B->C D Store in a cool, dry, well-ventilated area. C->D E Use secondary containment. D->E F Contact Institutional EHS for waste pickup. E->F G Waste transported by a licensed disposal company. F->G H High-temperature incineration at an approved facility. G->H

Caption: Disposal workflow for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile.

Spill Management

In the event of a spill, prompt and appropriate action is critical.

  • Small Spills (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and your institution's EHS or emergency response team.

    • Restrict access to the area until the spill has been professionally remediated.

Conclusion

The proper disposal of 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is a non-negotiable aspect of laboratory safety. By understanding its potential hazards and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2024, December 13). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Chemsrc. (2025, September 2). 6-{amino}pyridine-3-carbonitrile. Retrieved from [Link]

  • Veeprho. (n.d.). 6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Shinde, D. S., et al. (n.d.). Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Retrieved from [Link]

  • Gauthier, J. Y., et al. (2003, February 24). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed. Retrieved from [Link]

  • Al-Omran, F., et al. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile

As a Senior Application Scientist, I approach the handling of highly functionalized intermediates like 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile not merely as a procedural checklist, but as a system of mechanistic risk mitigation. This guide provides the causality behind our safety choices, ensuring that your laboratory protocols are self-validating and scientifically sound.

Hazard Profile and Mechanistic Rationale

To design an effective safety protocol, we must first understand the chemical behavior of the compound. This molecule integrates an aminopyridine core with a carbonitrile moiety, presenting multi-route exposure risks:

  • Dermal and Systemic Toxicity: Aminopyridines are highly lipophilic organic bases. They can rapidly penetrate the stratum corneum, leading to systemic toxicity[1]. Once absorbed, aminopyridines can block voltage-gated potassium channels, leading to severe neurotoxic effects. Acute dermal exposure to similar aminopyridine derivatives can be fatal[1].

  • Respiratory Irritation: In its solid state, the powder poses a high inhalation hazard. Inhalation of aminopyridine carbonitrile derivatives causes severe respiratory tract irritation, characterized by coughing, dyspnea, and potential pulmonary tissue damage[2].

  • Ocular and Dermal Corrosion: The compound is classified as causing serious eye irritation (H319) and skin irritation (H315)[2]. The basic nature of the primary amine group can lead to localized saponification of skin lipids upon prolonged contact, exacerbating tissue damage.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, your PPE must act as a multi-layered, fail-safe barrier. The table below outlines the mandatory PPE, driven by the chemical's penetration mechanics.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile gloves (Outer layer ≥0.11mm thick).Nitrile offers superior chemical resistance to organic amines compared to latex. Double-gloving prevents exposure if the outer layer is compromised by micro-tears during mechanical handling[3].
Eye/Face Protection ANSI Z87.1 / EN 166 compliant tightly fitting safety goggles.Prevents ocular exposure to aerosolized dust particles. Standard safety glasses are insufficient due to the lack of peripheral sealing[3].
Body Protection Tyvek® disposable lab coat or chemical-resistant apron.Aminopyridines can permeate woven fabrics. A non-woven, polyethylene barrier prevents the toxic powder from reaching the skin[4].
Respiratory Protection NIOSH-approved N95/P100 particulate respirator.Required if weighing outside a hood. However, primary handling must occur within a Class II Type A2 biological safety cabinet or chemical fume hood[2].

Experimental Workflow: Safe Handling Protocol

Do not merely execute steps; verify the integrity of your containment system at each phase of the operation.

Step 1: Pre-Operation Containment Check

  • Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to contain aerosolized powders, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the hood and directly into the operator's breathing zone.

Step 2: PPE Donning Sequence

  • Inspect gloves for pinholes using the inflation method. Don the inner nitrile glove, followed by the lab coat, ensuring the cuffs are tucked under the gloves. Don the outer nitrile glove over the coat cuff to create a continuous seal. Don goggles and respirator.

Step 3: Dispensing and Weighing

  • Use anti-static weighing boats and grounded spatulas.

  • Causality: 6-Amino-2-ethoxy-4-methylpyridine-3-carbonitrile is handled as a dry powder. Static electricity can cause the powder to violently repel from the spatula, aerosolizing the toxic compound. Grounding the equipment neutralizes this risk[4].

Step 4: Doffing and Decontamination

  • Remove the outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

  • Wipe down the exterior of the sealed chemical container with a damp disposable towel before removing it from the hood to prevent cross-contamination.

Spill Response and Disposal Plan

A spill of an aminopyridine derivative is an immediate exposure hazard that requires a calculated response.

Spill Containment Protocol:

  • Evacuate and Ventilate: Immediately clear the area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear airborne particulates[2].

  • Wet Absorption (Crucial Step): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the toxic dust[3]. Gently cover the spill with a damp absorbent pad or moisten it with a fine mist of water to bind the powder.

  • Collection: Use a non-sparking, anti-static scoop to transfer the wetted material into a sealable, hazardous waste container[3].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, as the compound is an organic base and can leave a persistent, toxic residue on benchtops[5].

Disposal Plan:

  • Store waste in a tightly sealed, clearly labeled container away from strong oxidizing agents.

  • Dispose of via a licensed hazardous waste contractor. The material must be incinerated at high temperatures to safely break down the carbonitrile and aminopyridine rings, preventing environmental contamination (categorized as H410: Very toxic to aquatic life)[1].

Operational Workflow Diagram

The following diagram illustrates the self-validating safety workflow for handling this compound and responding to accidental exposure.

G Start 1. Pre-Operation Verify Hood Face Velocity (80-100 fpm) Donning 2. PPE Donning Double Nitrile, Tyvek, Goggles Start->Donning Weighing 3. Dispensing Use Anti-Static Tools Inside Hood Donning->Weighing SpillCheck Accidental Spill? Weighing->SpillCheck SpillResponse Spill Protocol Wet Absorption (DO NOT Dry Sweep) SpillCheck->SpillResponse Yes Doffing 4. Post-Operation Doff Outer Gloves Inside Hood SpillCheck->Doffing No Disposal 5. Waste Disposal High-Temp Incineration (RCRA) SpillResponse->Disposal Doffing->Disposal

Safe handling, containment, and spill response workflow for aminopyridine derivatives.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET: 2-Aminopyridine." MilliporeSigma.
  • CDH Fine Chemical. "MATERIAL SAFETY DATA SHEET: 3-Amino Pyridine.
  • TCI Chemicals. "SAFETY DATA SHEET: 3-Aminopyridine." TCI Europe N.V.
  • Apollo Scientific. "Safety Data Sheet: 2-Aminopyridine.
  • Georganics Ltd. "SAFETY DATA SHEET: 1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE.
  • AK Scientific, Inc. "Safety Data Sheet: 6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.